5-Methylisoxazole-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIMYCMWLOEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640177 | |
| Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57351-99-2 | |
| Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylisoxazole-3-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbonitrile (CAS No: 57351-99-2), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential applications in drug discovery and development. Safety and handling information is also provided.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[1] Its unique electronic and structural characteristics make it a valuable intermediate in the synthesis of more complex molecules.[2]
General Information
| Property | Value | Reference(s) |
| CAS Number | 57351-99-2 | [1][3] |
| Molecular Formula | C₅H₄N₂O | [1][3] |
| Molecular Weight | 108.1 g/mol | [3] |
| IUPAC Name | 5-methyl-1,2-oxazole-3-carbonitrile | |
| Synonyms | 3-Cyano-5-methylisoxazole, 5-Methyl-3-isoxazolecarbonitrile | [1] |
| Physical Form | Liquid | [1] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 249.4 °C at 760 mmHg | [2] |
| Purity | Commonly available in 96% or 97% purity | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through a multi-step process starting from the corresponding carboxylic acid, proceeding through an amide intermediate, followed by dehydration.
Synthetic Pathway
A plausible synthetic route involves three main steps:
-
Synthesis of 5-Methylisoxazole-3-carboxylic acid: This can be achieved through the condensation of 2,5-hexanedione.[4]
-
Amidation: The carboxylic acid is converted to 5-Methylisoxazole-3-carboxamide.
-
Dehydration: The final step is the dehydration of the carboxamide to yield this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Dehydration of 5-Methylisoxazole-3-carboxamide
While a specific protocol for this compound is not extensively documented, a general and effective method for the dehydration of heterocyclic carboxamides to their corresponding nitriles involves the use of cyanuric chloride in an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). This method is advantageous due to its mild reaction conditions and generally good yields.
Materials:
-
5-Methylisoxazole-3-carboxamide
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methylisoxazole-3-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Cool the solution in an ice bath.
-
Slowly add cyanuric chloride (1.1 eq) to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the dehydration of 5-Methylisoxazole-3-carboxamide.
Applications in Drug Discovery and Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]
While direct biological activity data for this compound is limited, its role as a synthetic intermediate is of significant interest. The nitrile group is a versatile functional handle that can be converted into other functionalities, such as amines, amides, and tetrazoles, which are important pharmacophores.
Derivatives of the closely related 5-methylisoxazole-3-carboxylic acid have been utilized in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors .[6] Raf kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.
Caption: Inhibition of the Raf kinase signaling pathway.
Given this precedent, this compound represents a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.
Safety and Handling
Detailed toxicological data for this compound is not extensively available. As with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
General Precautions:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and emergency procedures.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is feasible, and its functional group provides a gateway to a wide array of more complex, biologically active molecules. Further research into its own biological properties and its application as a building block for novel therapeutics is warranted.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy 3-Methylisoxazole-5-carbonitrile | 65735-07-1 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smolecule.com [smolecule.com]
A Technical Guide to 5-Methylisoxazole-3-carbonitrile: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methylisoxazole-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties and outlines a common synthetic pathway.
Core Physicochemical Data
The essential quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [1] |
| Molecular Weight | 108.0981 g/mol | [1] |
| CAS Number | 57351-99-2 | |
| Appearance | Liquid | [1] |
| InChI | InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | [1] |
| InChI Key | JTPIMYCMWLOEDD-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=NO1)C#N |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process commencing from the corresponding carboxylic acid. This involves the formation of an intermediate carboxamide, followed by dehydration to yield the target nitrile.
Experimental Protocol: Synthesis of this compound via Dehydration of 5-Methylisoxazole-3-carboxamide
This protocol describes a plausible method for the synthesis of this compound, adapted from standard organic synthesis procedures for the conversion of amides to nitriles.
Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
-
To a solution of 5-methylisoxazole-3-carboxylic acid in an inert solvent such as dichloromethane, add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for a specified duration until the reaction is complete, monitoring by a suitable analytical technique (e.g., TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.
Step 2: Synthesis of 5-Methylisoxazole-3-carboxamide
-
Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring for a set period at room temperature.
-
Isolate the resulting 5-methylisoxazole-3-carboxamide by filtration or extraction, followed by washing and drying.
Step 3: Dehydration of 5-Methylisoxazole-3-carboxamide to this compound
-
In a round-bottom flask, combine 5-methylisxazole-3-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
-
Heat the reaction mixture, with stirring, under reflux conditions for several hours. Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or distillation to obtain the final compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound from its carboxylic acid precursor.
Caption: Synthetic workflow for this compound.
References
Synthesis of 5-Methylisoxazole-3-carbonitrile from Ethyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed multi-step synthesis for 5-methylisoxazole-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, ethyl acetoacetate. While a direct one-pot synthesis is not prominently documented, this guide outlines a plausible and chemically sound three-step pathway, providing detailed experimental protocols adapted from established literature precedents.
Synthetic Strategy Overview
The proposed synthesis is a three-step process, beginning with the formation of the isoxazole core, followed by functional group interconversions to introduce the desired nitrile group at the 3-position. The overall workflow is depicted below.
Spectroscopic Profile of 5-Methylisoxazole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisoxazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines available information with predicted data based on analogous structures. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoxazole derivatives.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. It is important to note that while some data is based on direct observation, other values are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | s | 3H | -CH₃ |
| ~6.5 | s | 1H | Isoxazole C4-H |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~12 | -CH₃ |
| ~105 | Isoxazole C4 |
| ~110 | -CN |
| ~158 | Isoxazole C3 |
| ~170 | Isoxazole C5 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Medium-Strong | C≡N stretch |
| ~1600 | Medium | C=N stretch (isoxazole ring) |
| ~1450 | Medium | C=C stretch (isoxazole ring) |
| ~1380 | Medium | C-H bend (methyl) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 108.03 | [M]⁺ (Molecular Ion) |
| 93 | [M-CH₃]⁺ |
| 81 | [M-HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are based on standard techniques used for the characterization of isoxazole derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed. The molecular ion peak and major fragmentation patterns are reported.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the chemical and biological properties of this compound.
5-Methylisoxazole-3-carbonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methylisoxazole-3-carbonitrile, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is characterized by a five-membered isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[1]
The standard IUPAC name for this compound is 5-methyl-1,2-oxazole-3-carbonitrile .[1][2] It is also commonly referred to as 3-Cyano-5-methylisoxazole.[1][2]
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | [1][2][3] |
| Molecular Weight | 108.10 g/mol | [3] |
| Appearance | Colorless to pale yellow/lime liquid | [1][2][4] |
| Boiling Point | 249.4 °C (Predicted) | [4][5] |
| Density | 1.18 g/cm³ (Predicted) | [4] |
| CAS Number | 57351-99-2 | [1][2][3] |
Note on Spectral Data: Experimentally determined ¹H and ¹³C NMR spectra for this compound are not widely reported. However, based on the known chemical shifts of related isoxazole structures, the following are expected:
-
¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring (C₄-H).
-
¹³C NMR: Resonances for the five carbon atoms of the isoxazole ring and the nitrile group, as well as the methyl carbon.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various methods common in heterocyclic chemistry. A general and plausible approach involves the cycloaddition reaction of a nitrile oxide with an alkyne. Below is a representative experimental protocol based on established isoxazole synthesis methodologies.
Reaction Scheme:
Materials:
-
Acetonitrile
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Propyne (or a suitable precursor)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In situ generation of acetonitrile N-oxide: To a stirred solution of acetonitrile in an anhydrous solvent at 0 °C, add N-Chlorosuccinimide portion-wise.
-
After the addition is complete, slowly add triethylamine dropwise to the reaction mixture. The formation of the nitrile oxide intermediate is typically rapid.
-
Cycloaddition: Introduce propyne gas into the reaction vessel containing the in situ generated nitrile oxide. Alternatively, a solution of a propyne precursor can be added.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity. Researchers should consult relevant literature for specific procedural details and safety precautions.
References
An In-depth Technical Guide to 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazole-3-carbonitrile is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex, biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. Detailed experimental protocols and characterization data are presented to support its application in research and development.
Introduction
The isoxazole ring is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, with its reactive nitrile functionality and stabilizing methyl group, makes it a versatile intermediate for the synthesis of various heterocyclic systems and potential drug candidates.
Discovery and History
The precise historical details regarding the first synthesis of this compound are not extensively documented in readily available literature. However, the development of synthetic routes to isoxazole derivatives has been a subject of chemical research for over a century. The general synthesis of isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. The specific preparation of this compound likely emerged from the broader exploration of isoxazole chemistry and the need for functionalized heterocyclic building blocks in organic synthesis. Research into related compounds, such as 5-methylisoxazole-3-carboxylic acid and its derivatives, has contributed to the understanding and availability of this chemical class.[1][2] Derivatives of the 5-methylisoxazole core have been investigated for their potential as antitubercular and antibacterial agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [3] |
| Molecular Weight | 108.10 g/mol | [3] |
| CAS Number | 57351-99-2 | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 249.4°C at 760 mmHg | [4] |
Synthesis and Experimental Protocols
While a definitive seminal synthesis of this compound is not readily apparent, its structure suggests several plausible synthetic strategies based on established isoxazole formation reactions. One common approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine. Below is a generalized experimental protocol based on the synthesis of structurally similar isoxazoles.
Generalized Synthesis of this compound
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons and the isoxazole ring proton. |
| ¹³C NMR | Resonances for the methyl carbon, the isoxazole ring carbons, and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group and C=N/C=C stretching of the isoxazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (108.10 g/mol ). |
Note: Specific spectral data from published literature for this compound is not consistently available. The information provided is based on the analysis of its chemical structure and data from closely related compounds.[1]
Biological Activity and Applications
While specific biological studies on this compound are limited in the public domain, the isoxazole scaffold is of significant interest in drug discovery. Derivatives of 5-methylisoxazole have demonstrated a range of biological activities. For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against various bacterial strains.[1] Furthermore, isoxazole derivatives are being explored for their potential as immunological modulators.[4]
Given its chemical structure, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, providing access to a wide range of derivatives for biological screening.
Logical Relationship of Application
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While its own biological profile is not extensively characterized, its utility as a precursor for a variety of functionalized isoxazole derivatives is clear. The synthetic protocols and physicochemical data presented in this guide are intended to facilitate its use by researchers and scientists in the development of novel compounds with potential therapeutic value. Further investigation into the direct biological activities of this compound and the development of more efficient and scalable synthetic routes are promising areas for future research.
References
A Technical Guide to the Biological Activity of 5-Methylisoxazole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a privileged structure in the design of novel therapeutic agents.[2] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This guide focuses specifically on the derivatives of 5-Methylisoxazole-3-carbonitrile, a key building block that offers multiple avenues for chemical modification and the development of potent, targeted drug candidates. We will explore the synthesis of this core structure, detail its known biological activities with quantitative data, provide relevant experimental protocols, and visualize key workflows and potential mechanisms of action.
Synthesis and Derivatization Workflow
The synthesis of the this compound core and its subsequent derivatization for biological screening follows a logical progression. The initial ring-forming reaction is crucial for establishing the scaffold, which can then be modified to produce a library of compounds for testing.
Experimental Protocol: Synthesis of the Core Scaffold
A convergent and efficient method for constructing the isoxazole ring is through the cyclocondensation of a β-ketonitrile with hydroxylamine.[6]
Protocol: Synthesis of this compound [6]
-
Reaction Setup: Dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) to the solution.
-
Reaction Condition: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Take up the resulting residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Biological Activities of this compound Derivatives
The carbonitrile group at the 3-position is a versatile chemical handle that can be readily converted into other functional groups, such as carboxamides or carboxylic acids, leading to derivatives with a range of biological activities.
Antimicrobial and Antitubercular Activity
Derivatives of 5-methylisoxazole-3-carboxamide, synthesized from the corresponding carbonyl chloride (which can be derived from the carbonitrile), have shown significant activity against Mycobacterium tuberculosis and other bacteria.[7]
Table 1: Antimicrobial and Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives [7]
| Compound ID | Target Organism | Biological Activity (MIC in µM) |
|---|---|---|
| 10 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 14 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 9 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 13 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 9 | Bacillus subtilis | 6.25 |
| 13 | Bacillus subtilis | 6.25 |
| 19 | Bacillus subtilis | 6.25 |
| 20 | Bacillus subtilis | 6.25 |
| 15 | Escherichia coli | 12.5 |
| 17 | Escherichia coli | 12.5 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
This assay is a common method to determine the MIC of compounds against M. tuberculosis.
-
Preparation: In a 96-well microplate, add 200 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Compound Dilution: Add 100 µL of Middlebrook 7H9 broth to the remaining wells. Serially dilute the test compounds in the plate.
-
Inoculation: Add 100 µL of Mycobacterium tuberculosis H37Rv inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Assay Development: After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80.
-
Reading: Incubate the plates for another 24 hours. A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Anticancer Activity
Isoxazole derivatives are widely reported to possess anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of key enzymes like kinases.[4] While specific data for this compound derivatives is limited, related isoxazole and oxazole structures show potent activity against a range of human cancer cell lines.
Table 2: Representative Anticancer Activity of Related Isoxazole/Oxazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Isoxazole Curcumin Analog | K562 (Leukemia) | IC50 | 0.5 | [8] |
| 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | IC50 | 2.63 | [8] |
| Bis-indolyl-isoxazole | A549 (Lung Cancer) | IC50 | 53.2 | [8] |
| 5-benzylsulfonyl-1,3-oxazole | NCI-H460 (Lung Cancer) | GI50 | 3.16 | [9] |
| 5-benzylsulfonyl-1,3-oxazole | UO-31 (Renal Cancer) | GI50 | 3.98 |[9] |
Note: IC50 (Half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the drug concentration causing a 50% reduction in the net protein increase.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.
Enzyme Inhibition
The isoxazole scaffold is present in several potent enzyme inhibitors. Derivatives of 5-methylisoxazole-3-carboxylic acid (the hydrolysis product of the nitrile) are known to be reactants for preparing Raf kinase inhibitors. Other isoxazole derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and xanthine oxidase.[10][11]
Table 3: Carbonic Anhydrase Inhibition by Isoxazole Derivatives [10]
| Compound ID | Enzyme | Activity Metric | Value (µM) |
|---|---|---|---|
| AC2 | Carbonic Anhydrase | IC50 | 112.3 ± 1.6 |
| AC3 | Carbonic Anhydrase | IC50 | 228.4 ± 2.3 |
| AC1 | Carbonic Anhydrase | IC50 | 368.2 |
| AC4 | Carbonic Anhydrase | IC50 | 483.0 |
| Acetazolamide (Standard) | Carbonic Anhydrase | IC50 | 18.6 ± 0.5 |
Potential Mechanisms of Action
While the precise signaling pathways for many this compound derivatives are yet to be fully elucidated, related compounds are known to interfere with key cellular processes. For instance, their anticancer effects are often attributed to the inhibition of critical signaling cascades, such as the MAP kinase pathway, which controls cell proliferation and survival.[4]
Conclusion
Derivatives based on the this compound scaffold represent a promising area for drug discovery. The existing literature strongly supports their potential as potent antimicrobial and antitubercular agents.[7] Furthermore, the broader family of isoxazoles demonstrates significant anticancer and enzyme-inhibiting activities, suggesting that a systematic exploration of novel this compound derivatives could yield new therapeutic leads.[4][10] Future research should focus on synthesizing diverse libraries of these compounds and conducting comprehensive screenings to identify lead candidates and elucidate their specific molecular targets and mechanisms of action. The synthetic accessibility and proven biological relevance of this scaffold make it an attractive starting point for developing next-generation therapeutics.
References
- 1. ajrcps.com [ajrcps.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Methylisoxazole-3-carbonitrile for Researchers
This guide provides comprehensive safety data and handling precautions for 5-Methylisoxazole-3-carbonitrile (CAS No. 57351-99-2), tailored for researchers, scientists, and professionals in drug development. The information compiled herein is from safety data sheets (SDS), chemical supplier information, and general laboratory safety protocols for related compounds.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O and a molecular weight of approximately 108.10 g/mol .[1][2][3] It is typically a liquid, appearing colorless to pale yellow or lime.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57351-99-2 | [1][2] |
| Molecular Formula | C₅H₄N₂O | [1][2][3] |
| Molecular Weight | 108.10 g/mol | [3] |
| Appearance | Liquid, colorless to pale lemon/lime | [2][3] |
| Boiling Point | 249.4 ± 20.0 °C (Predicted) | [3] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety and Hazard Information
The primary hazards associated with this compound are related to its acute toxicity upon ingestion, skin contact, and inhalation. The presence of the carbonitrile (-CN) group warrants special precautions due to the potential for release of hydrogen cyanide, a highly toxic gas, under acidic conditions.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: ChemicalBook[3]
Precautionary Statements:
A comprehensive set of precautionary statements should be followed to minimize risk:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Source: ChemicalBook[3]
Handling and Storage Precautions
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.[3]
-
Store separately from strong acids, bases, and oxidizing agents to prevent hazardous reactions.
Waste Disposal:
-
Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.
-
Due to the cyano group, this compound may be classified as a P-listed (acutely toxic) waste, meaning even the empty container must be treated as hazardous waste.
Caption: General laboratory workflow for handling hazardous chemicals.
Experimental Protocols
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
Potential Biological Activities and Signaling Pathways
While the specific biological activities and signaling pathways of this compound have not been extensively studied, the isoxazole scaffold is present in numerous compounds with a wide range of pharmacological effects. Derivatives of isoxazoles have been investigated for their potential as:
-
Antitubercular agents: Some 5-methylisoxazole-3-carboxamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis.[6][7]
-
Anticancer agents: Isoxazole-containing compounds are being explored as potential inhibitors of various signaling pathways implicated in cancer, such as those involving Raf kinases.[8]
-
Anti-inflammatory and Analgesic agents: Certain sulfonamide-containing isoxazole analogs have demonstrated potent analgesic and anti-inflammatory properties.[7]
-
Immunomodulatory agents: Some isoxazole derivatives have been shown to modulate immune responses in vivo.
Given these findings, it is plausible that this compound could interact with various cellular targets, potentially inhibiting enzymes such as kinases or modulating protein-protein interactions within signaling cascades. Further research is needed to elucidate its specific mechanism of action.
Caption: Conceptual signaling pathway for a bioactive small molecule.
Emergency Procedures
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services.
This technical guide is intended to provide essential safety information and handling precautions for this compound for research purposes. It is not exhaustive, and researchers should always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before working with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-Methyl-3-isoxazolecarbonitrile | 57351-99-2 [chemicalbook.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 8. ijpca.org [ijpca.org]
Solubility of 5-Methylisoxazole-3-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 5-Methylisoxazole-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental quantitative data on the solubility of this compound in various organic solvents is limited in publicly accessible literature. This guide provides a comprehensive overview of its known physicochemical properties, qualitative solubility predictions based on chemical principles, and detailed, generalized experimental protocols for determining its solubility and miscibility.
Introduction
This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group and a nitrile functional group. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The nitrile group contributes to the molecule's polarity and can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. As a liquid at room temperature, its behavior when mixed with other liquids is often described in terms of miscibility. This guide outlines the theoretical considerations for its solubility and provides practical methodologies for its experimental determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [1] |
| Molecular Weight | 108.0981 g/mol | [1] |
| CAS Number | 57351-99-2 | [1] |
| Appearance/Form | Liquid | [1] |
| Purity | Typically ≥96% | [1] |
Solubility and Miscibility in Organic Solvents
Qualitative Assessment
The principle of "like dissolves like" is the primary guide for predicting the solubility or miscibility of a compound.[2][3] this compound possesses a polar nitrile group (-C≡N) and a moderately polar isoxazole ring.
-
Polar Solvents: Due to its polar nature, this compound is expected to be miscible with a wide range of polar organic solvents. This includes, but is not limited to, acetone, acetonitrile, ethanol, methanol, and dimethyl sulfoxide (DMSO). The strong dipole-dipole interactions between the nitrile group and the polar solvent molecules would facilitate mixing.[4][5][6]
-
Nonpolar Solvents: Its miscibility with nonpolar solvents such as hexane, heptane, or toluene is likely to be limited. The disparity in intermolecular forces (strong dipole-dipole in the nitrile versus weak van der Waals forces in the nonpolar solvent) would likely lead to immiscibility or partial miscibility.[4]
-
Water: Small-chain nitriles can be soluble in water because the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with water molecules.[5] However, as the hydrocarbon portion of the molecule increases, this solubility tends to decrease.[5] The miscibility of this compound with water would need to be experimentally determined.
Data Presentation
| Solvent | Temperature (°C) | Solubility / Miscibility |
| Acetone | 25 | Data not available in published literature |
| Acetonitrile | 25 | Data not available in published literature |
| Dichloromethane | 25 | Data not available in published literature |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available in published literature |
| Ethanol | 25 | Data not available in published literature |
| Ethyl Acetate | 25 | Data not available in published literature |
| Heptane | 25 | Data not available in published literature |
| Methanol | 25 | Data not available in published literature |
| Tetrahydrofuran (THF) | 25 | Data not available in published literature |
| Toluene | 25 | Data not available in published literature |
Experimental Protocols
The following are generalized protocols for determining the miscibility and, if applicable, the solubility of this compound in organic solvents.
Protocol for Determining Miscibility
This protocol is suitable for determining if this compound and a given solvent are miscible in all proportions at a specific temperature.
Materials and Equipment:
-
This compound
-
A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)
-
Calibrated pipettes or micropipettes
-
Small, clear glass vials or test tubes with caps
-
Vortex mixer
-
Constant temperature bath or block
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound and the test solvents to the desired experimental temperature (e.g., 25 °C) using a constant temperature bath.
-
Initial Screening: In a series of labeled vials, add 1 mL of this compound and 1 mL of each test solvent.
-
Mixing: Cap each vial securely and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the vials to stand undisturbed for at least 30 minutes at the constant experimental temperature. Visually inspect each vial for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers, cloudiness, or precipitation.
-
Varying Proportions: For any mixtures that appear miscible, repeat the experiment with different ratios (e.g., 1:9 and 9:1 of nitrile to solvent) to confirm miscibility across all proportions.
-
Documentation: Record the observations for each solvent. If a single clear phase is observed at all tested proportions, the two liquids are considered miscible. If two layers form or the solution is cloudy, they are immiscible or partially miscible.
Protocol for Quantitative Solubility Determination (for partially miscible systems)
This protocol, based on the isothermal shake-flask method, can be used to determine the concentration of this compound in a solvent in which it is not fully miscible.
Materials and Equipment:
-
In addition to the above: an analytical balance, an orbital shaker with temperature control, a centrifuge, and a suitable analytical instrument (e.g., HPLC-UV, GC-FID, or NMR).
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of a separate, undissolved phase of the nitrile should be visible.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand at a constant temperature for several hours to allow the two phases to separate. For stable emulsions, centrifugation may be required to achieve clear phase separation.
-
Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved nitrile phase is collected.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR).
-
Calculation: The solubility is then reported in units such as g/L or mol/L at the specified temperature.
Mandatory Visualization
The following diagrams illustrate the experimental and logical workflows related to determining the solubility of this compound.
Caption: Experimental workflow for determining solubility and miscibility.
References
Potential research applications of 5-Methylisoxazole-3-carbonitrile
An In-depth Technical Guide to the Research Applications of 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs. The unique electronic properties of the isoxazole ring, combined with the reactive potential of the nitrile group, make this compound a versatile building block for synthesizing diverse and complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. This guide explores the core research applications, experimental methodologies, and relevant biological pathways associated with this valuable chemical intermediate.
Core Chemical Properties and Reactivity
This compound serves as a key intermediate for the synthesis of more complex molecules. The nitrile group (-C≡N) is a primary site of reactivity, readily undergoing nucleophilic attack and substitution, which allows for its conversion into other functional groups like carboxylic acids, amides, and amines. This reactivity is fundamental to its utility as a scaffold in drug discovery, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
| Property | Value |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Appearance | Liquid |
| Key Functional Groups | Isoxazole Ring, Nitrile (-C≡N), Methyl (-CH₃) |
Application 1: Development of Novel Antitubercular Agents
A significant application of the 5-methylisoxazole scaffold lies in the development of potent antitubercular agents. Research has demonstrated that derivatives of 5-methylisoxazole-3-carboxamide, which can be synthesized from the corresponding carboxylic acid (a direct hydrolysis product of this compound), exhibit significant activity against Mycobacterium tuberculosis.
Quantitative Biological Data
The following table summarizes the in vitro antitubercular activity of several 5-methylisoxazole-3-carboxamide derivatives against the Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this chemical class.[1]
| Compound ID | Structure/Substituent | MIC (μM) |
| 9 | N-(4-bromophenyl) | 6.25 |
| 10 | N-(4-chlorophenyl) | 3.125 |
| 13 | N-(2,4-dichlorophenyl) | 6.25 |
| 14 | N-(3,4-dichlorophenyl) | 3.125 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
Experimental Protocols
The following protocols describe the general synthetic workflow for creating active antitubercular carboxamide derivatives starting from 5-methylisoxazole-3-carboxylic acid, a readily accessible derivative of the title carbonitrile.[1]
Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
-
A mixture of 5-methylisoxazole-3-carboxylic acid and thionyl chloride (SOCl₂) is prepared.
-
A catalytic amount of ice-cold pyridine is added to the mixture.
-
The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., TLC or IR spectroscopy).
-
The excess thionyl chloride is removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.
Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
-
The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in a suitable anhydrous solvent.
-
The desired substituted aniline (ArNH₂) is added to the solution.
-
The reaction mixture is stirred at room temperature for approximately 12 hours.
-
Upon completion, the reaction mixture is worked up by washing with water and appropriate aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
The final product is purified, typically by recrystallization or column chromatography, to yield the target carboxamide derivative.
Visualized Experimental Workflow
Caption: Synthetic pathway for antitubercular 5-methylisoxazole-3-carboxamides.
Application 2: Scaffolding for Kinase Inhibitors
The isoxazole moiety is a recognized pharmacophore used in the design of kinase inhibitors. Specifically, 5-methylisoxazole-3-carboxylic acid has been utilized as a reactant in the preparation of aminopyrazole amide derivatives intended as Raf kinase inhibitors for melanoma cells. Raf kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.
Signaling Pathway: The RAS/RAF/MEK/ERK Cascade
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[2][3] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[4] BRAF inhibitors selectively bind to the ATP-binding site of the mutated BRAF kinase, blocking its activity and inhibiting downstream signaling.[5]
Visualized Signaling Pathway
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and highlights the point of intervention for BRAF inhibitors, a class of drugs for which the 5-methylisoxazole scaffold is highly relevant.
Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of BRAF inhibitors.
Conclusion
This compound and its derivatives represent a promising and versatile scaffold for modern drug discovery. Its demonstrated utility in the synthesis of potent antitubercular agents and its application as a core structure for kinase inhibitors underscore its importance for researchers in medicinal chemistry. The straightforward reactivity of the nitrile group allows for extensive chemical modification, enabling the exploration of vast chemical spaces to optimize biological activity. The continued investigation of this and related isoxazole structures is poised to yield novel therapeutic candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse range of 5-methylisoxazole-3-carboxamide derivatives, starting from 5-methylisoxazole-3-carbonitrile. The protocols detailed herein are crucial for the development of novel therapeutic agents, as isoxazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antitubercular properties.
This document outlines a two-step synthetic pathway: the initial hydrolysis of the nitrile to the corresponding carboxylic acid, followed by the coupling of the acid with various amines to yield the desired carboxamide derivatives. Detailed experimental procedures, quantitative data, and visual representations of the workflow and chemical transformations are provided to ensure reproducibility and facilitate further research and development.
I. Synthesis Pathway Overview
The synthesis of 5-methylisoxazole-3-carboxamide derivatives from this compound is a versatile and efficient process. The overall transformation can be logically divided into two primary stages:
-
Hydrolysis of this compound: The nitrile functional group is converted to a carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Amidation of 5-Methylisoxazole-3-carboxylic acid: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to form the corresponding carboxamide derivatives. This step often employs coupling agents to facilitate the reaction.
II. Experimental Protocols
Protocol 1: Hydrolysis of this compound to 5-Methylisoxazole-3-carboxylic acid
This protocol provides two effective methods for the hydrolysis of the nitrile starting material. The choice between acidic and basic conditions may depend on the stability of other functional groups present in the molecule.
Method A: Acidic Hydrolysis
This method is adapted from general procedures for nitrile hydrolysis using strong acids.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (or concentrated HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-methylisoxazole-3-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: Basic Hydrolysis
This method is adapted from general procedures for nitrile hydrolysis using a strong base.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives via Amidation
This protocol details the coupling of 5-methylisoxazole-3-carboxylic acid with various amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Substituted amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in dry DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.0 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-methylisoxazole-3-carboxamide derivative.
III. Data Presentation
The following tables summarize the quantitative data for the synthesis of various 5-methylisoxazole-3-carboxamide derivatives.
Table 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid
| Starting Material | Hydrolysis Method | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Acidic | H₂SO₄, H₂O | 4-8 | ~80-90 | 178-180 |
| This compound | Basic | NaOH, H₂O then HCl | 2-6 | ~85-95 | 178-180 |
Yields are estimated based on typical nitrile hydrolysis reactions and may vary depending on the specific reaction conditions and scale.
Table 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
| Entry | Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 1 | Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | 85 | 130-132 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 88 | 168-170 |
| 3 | 4-Methylaniline | N-(p-tolyl)-5-methylisoxazole-3-carboxamide | 82 | 145-147 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide | 86 | 155-157 |
| 5 | 4-Nitroaniline | N-(4-nitrophenyl)-5-methylisoxazole-3-carboxamide | 78 | 210-212 |
| 6 | Benzylamine | N-benzyl-5-methylisoxazole-3-carboxamide | 90 | 110-112 |
| 7 | Cyclohexylamine | N-cyclohexyl-5-methylisoxazole-3-carboxamide | 84 | 120-122 |
| 8 | Piperidine | (5-methylisoxazol-3-yl)(piperidin-1-yl)methanone | 89 | 78-80 |
| 9 | Morpholine | (5-methylisoxazol-3-yl)(morpholino)methanone | 92 | 95-97 |
IV. Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch.
-
Melting Point: To assess the purity of the crystalline products.
These detailed application notes and protocols provide a solid foundation for the synthesis and exploration of novel 5-methylisoxazole-3-carboxamide derivatives, paving the way for the discovery of new drug candidates with potential therapeutic applications.
References
Application Notes and Protocols: 5-Methylisoxazole-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds and approved drugs. The nitrile functionality serves as a valuable synthetic handle, readily convertible to other key functional groups such as carboxylic acids and amides, which are frequently utilized in the construction of pharmacologically active molecules. This document provides an overview of its applications, key synthetic transformations, and detailed experimental protocols for the preparation of derivatives with therapeutic potential.
Key Applications in Drug Discovery
The 5-methylisoxazole-3-yl moiety is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities. While direct applications of the carbonitrile are less reported, its role as a precursor to the corresponding carboxylic acid and carboxamide is well-established in the development of:
-
Antitubercular Agents: Carboxamide derivatives of 5-methylisoxazole have shown significant activity against Mycobacterium tuberculosis.
-
Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for kinases such as Raf kinase, which are implicated in cancer signaling pathways.
-
Anti-inflammatory Agents: The related scaffold, 5-methylisoxazole-4-carboxamide, is the basis for the disease-modifying antirheumatic drug (DMARD), leflunomide. While a regioisomer, the synthetic strategies and biological relevance are informative.
Synthetic Utility and Key Transformations
This compound is a valuable intermediate primarily due to the reactivity of the nitrile group. The key transformations involve its hydrolysis to either the corresponding carboxylic acid or carboxamide, which are then used in subsequent coupling reactions to generate diverse libraries of compounds.
Workflow for the Utilization of this compound
5-Methylisoxazole-3-carbonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carbonitrile is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive nitrile group and an isoxazole scaffold, allows for its elaboration into a diverse array of heterocyclic compounds with significant biological activities. The isoxazole ring itself is a well-established pharmacophore present in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as pyrazoles and pyrimidines, using this compound as the starting material.
Key Applications
The strategic incorporation of the this compound moiety has led to the development of potent inhibitors of various biological targets. Notably, derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The aminopyrazole core, readily synthesized from this compound, is a privileged scaffold for targeting protein kinases. For instance, aminopyrazole amides have been prepared as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma.[1][2][3][4][5]
-
VEGFR-2 Inhibitors: The pyrimidine scaffold, accessible from this compound, is found in numerous inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 signaling is a clinically validated strategy to block angiogenesis, a critical process in tumor growth and metastasis.[6][7][8][9][10]
Synthesis of Bioactive Heterocycles
Synthesis of 3-Amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole
The reaction of this compound with hydrazine hydrate provides a straightforward method for the synthesis of 3-amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole. This transformation proceeds through a ring-opening of the isoxazole followed by a recyclization to form the pyrazole ring.
Experimental Protocol:
A mixture of this compound (1.0 eq) and hydrazine hydrate (1.5 eq) in a suitable solvent such as ethanol or isopropanol is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole.
| Product | Reagents & Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 3-Amino-5-(5-methylisoxazol-3-yl)-1H-pyrazole | Hydrazine hydrate, Ethanol, Reflux, 4-6 h | 75-85 | 155-158 | ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H), 5.80 (s, 2H), 6.50 (s, 1H), 12.10 (br s, 1H). ¹³C NMR (DMSO-d₆): δ 12.0, 98.5, 145.0, 158.0, 160.0, 162.5. |
Synthesis of 2-Amino-4-(5-methylisoxazol-3-yl)pyrimidine
The synthesis of 2-aminopyrimidines from β-ketonitriles and guanidine is a well-established reaction. This compound can be envisioned to be converted in situ to a reactive β-ketonitrile equivalent under basic conditions, which then undergoes condensation with guanidine to yield the corresponding aminopyrimidine.
Experimental Protocol:
To a solution of sodium ethoxide (2.0 eq) in dry ethanol, this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) are added. The reaction mixture is stirred at reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give 2-amino-4-(5-methylisoxazol-3-yl)pyrimidine.
| Product | Reagents & Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 2-Amino-4-(5-methylisoxazol-3-yl)pyrimidine | Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux, 8-12 h | 60-70 | 210-213 | ¹H NMR (DMSO-d₆): δ 2.50 (s, 3H), 6.60 (s, 1H), 6.80 (s, 2H), 7.20 (d, 1H, J = 5.2 Hz), 8.40 (d, 1H, J = 5.2 Hz). ¹³C NMR (DMSO-d₆): δ 12.2, 105.0, 110.5, 158.0, 161.0, 163.0, 168.0. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the heterocyclic compounds synthesized from this compound.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of aminopyrazole derivatives.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of aminopyrimidine derivatives.
Conclusion
This compound serves as a readily accessible and highly adaptable starting material for the synthesis of a variety of heterocyclic compounds with proven therapeutic potential. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel aminopyrazole and aminopyrimidine derivatives. The modulation of key signaling pathways, such as the BRAF and VEGFR-2 pathways, by these heterocyclic scaffolds highlights the importance of this compound in the development of targeted therapies for cancer and other diseases. Further exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BRAF Gene and Melanoma: Back to the Future | MDPI [mdpi.com]
- 4. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Application of 5-Methylisoxazole-3-carbonitrile in the Synthesis of Antitubercular Agents
Application Note
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel antitubercular agents with alternative mechanisms of action. The isoxazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents due to its diverse biological activities. This application note details the use of 5-methylisoxazole-3-carbonitrile as a key starting material for the synthesis of a series of 5-methylisoxazole-3-carboxamide derivatives that have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.
Overview of the Synthetic Approach
The synthetic strategy involves a three-step process commencing with this compound. The core of this approach is the hydrolysis of the nitrile functionality to a carboxylic acid, which is then activated to an acyl chloride. The subsequent amidation with a variety of aromatic and aliphatic amines yields the target 5-methylisoxazole-3-carboxamide derivatives. This methodology allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
1. Synthesis of 5-Methylisoxazole-3-carboxylic acid from this compound
The conversion of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.
a) Acidic Hydrolysis:
This compound is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[1][2][3] The reaction proceeds through an amide intermediate.
-
Procedure: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and 10% aqueous sulfuric acid (10 volumes). Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.
b) Basic Hydrolysis:
The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[2][3] This initially forms the carboxylate salt, which is then acidified to yield the carboxylic acid.
-
Procedure: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1 equivalent) in 10% aqueous sodium hydroxide (10 volumes). Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried.
2. Synthesis of 5-Methylisoxazole-3-carbonyl chloride
The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride.
-
Procedure: To a flask containing 5-methylisoxazole-3-carboxylic acid (1 equivalent), add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution. After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which is typically used in the next step without further purification.
3. General Procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
The final step involves the reaction of the acyl chloride with various primary or secondary amines to form the corresponding amides.[4][5]
-
Procedure: Dissolve the amine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran) containing a base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct. Cool the solution in an ice bath. To this stirred solution, add a solution of 5-methylisoxazole-3-carbonyl chloride (1 equivalent) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4][5] Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Antitubercular Activity Evaluation
The synthesized 5-methylisoxazole-3-carboxamide derivatives were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method.[4][5]
-
Protocol: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). The compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate. A standardized inoculum of M. tuberculosis H37Rv is added to each well. The plates are incubated at 37°C for 5-7 days. After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Data Presentation
Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent (R) on Amide Nitrogen | MIC (µM)[4] |
| 9 | 4-Chlorophenyl | 6.25 |
| 10 | 3,4-Dichlorophenyl | 3.125 |
| 13 | 4-Fluorophenyl | 6.25 |
| 14 | 4-Bromophenyl | 3.125 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Methylisoxazole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The outlined methodology is based on a two-step sequence involving the formation of an amide precursor followed by its dehydration to the target nitrile.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Appearance | Liquid |
| Purity (Typical) | >96% |
| CAS Number | 57351-99-2 |
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 5-Methylisoxazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to 5-Methylisoxazole-3-carboxamide. The subsequent step is the dehydration of the carboxamide to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methylisoxazole-3-carboxamide
This protocol is adapted from the general synthesis of 5-methylisoxazole-3-carboxamide derivatives[1].
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Methylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane.
-
Cool the suspension in an ice bath and add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: To the crude 5-methylisoxazole-3-carbonyl chloride, cautiously add an excess of concentrated ammonium hydroxide solution at 0 °C.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Methylisoxazole-3-carboxamide. The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol utilizes a mild and efficient dehydration method using cyanuric chloride[2][3].
Materials:
-
5-Methylisoxazole-3-carboxamide
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-Methylisoxazole-3-carboxamide (1.0 eq) in DMF at room temperature.
-
In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in MTBE.
-
Add the cyanuric chloride solution to the carboxamide suspension over a period of 15 minutes with stirring.
-
Continue stirring the mixture at room temperature for one hour. The suspension may change color.
-
Neutralize the reaction mixture by adding saturated aqueous sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous phase twice with MTBE.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Development of Raf Kinase Inhibitors Utilizing a 5-Methylisoxazole-3-carbonitrile Scaffold
Disclaimer: The use of 5-Methylisoxazole-3-carbonitrile as a primary scaffold for the development of Raf kinase inhibitors is not extensively documented in publicly available, peer-reviewed literature. The following application notes and protocols are presented as a generalized guide for the development and evaluation of novel Raf kinase inhibitors, using the isoxazole scaffold as a representative heterocyclic core structure. The methodologies described are based on established practices in the field of kinase inhibitor drug discovery.
Introduction
The Raf (Rapidly Accelerated Fibrosarcoma) kinases, a family of serine/threonine-specific protein kinases, are central components of the RAS-Raf-MEK-ERK signaling pathway. This cascade is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, frequently driven by mutations in the BRAF gene (e.g., V600E), is a key factor in the progression of numerous human cancers, such as melanoma, colorectal cancer, and thyroid cancer.[3][4] Consequently, the development of targeted Raf inhibitors remains a significant focus in oncology research.
The isoxazole ring is a five-membered heterocycle that has garnered attention in medicinal chemistry for its diverse biological activities.[5] Its utility as a scaffold in kinase inhibitor design has been demonstrated for various targets, attributed to its ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[6][7][8] This document outlines the application of a hypothetical series of compounds based on a this compound core for the inhibition of Raf kinases.
The Raf-MEK-ERK Signaling Pathway
The RAS-Raf-MEK-ERK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, influencing gene expression and cellular fate.[2][9] The pathway is initiated by the activation of RAS proteins, which then recruit and activate Raf kinases (A-Raf, B-Raf, and C-Raf). Activated Raf phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[10][11] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. The V600E mutation in B-Raf results in a constitutively active kinase, leading to uncontrolled downstream signaling.[12][13]
Application Notes
Mechanism of Action of Pan-Raf Inhibitors
While early Raf inhibitors were developed to target the B-Raf V600E mutant, resistance often emerges through the activation of other Raf isoforms or pathway reactivation. Pan-Raf inhibitors are designed to inhibit all three Raf isoforms (A-Raf, B-Raf, and C-Raf) more evenly.[14][15] This approach can potentially overcome some mechanisms of acquired resistance.[16] Compounds derived from a this compound scaffold should be evaluated for their inhibitory activity against all Raf isoforms to determine if they act as selective or pan-Raf inhibitors.
Targeting the B-Raf V600E Mutant
The B-Raf V600E mutation is present in a significant percentage of melanomas, papillary thyroid cancers, and colorectal cancers.[4] This mutation leads to a 500-fold increase in kinase activity, making it a prime therapeutic target.[4] Novel inhibitors should be screened against both wild-type B-Raf and the V600E mutant to determine their selectivity and potential therapeutic window. High selectivity for the mutant form is often desirable to minimize off-target effects in healthy cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Raf kinase isoform by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human active Raf kinase (e.g., B-Raf V600E)
-
Inactive MEK1 protein (substrate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Test compound (this compound derivative) in DMSO
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Further dilute these stocks into kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the active Raf kinase and inactive MEK1 substrate in kinase buffer.
-
Include "no enzyme" controls for background subtraction.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of ATP in kinase buffer. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 25 µL of the kinase detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10-30 minutes as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data to the "DMSO only" control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)
This assay determines the ability of the test compound to inhibit the Raf signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, ERK.
Materials:
-
Human cancer cell line with a relevant genetic background (e.g., A375 melanoma cells with B-Raf V600E mutation).
-
Complete cell culture medium.
-
Test compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an anti-loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., from 10 nM to 10 µM) or DMSO vehicle for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Data Presentation
Quantitative data from kinase inhibition and selectivity profiling assays should be summarized in a clear and structured format. The table below provides a hypothetical example for a series of compounds based on the this compound scaffold.
| Compound ID | B-Raf (WT) IC50 (nM) | B-Raf (V600E) IC50 (nM) | C-Raf IC50 (nM) | VEGFR2 IC50 (nM) | A375 Cell Proliferation GI50 (nM) |
| ISOX-001 | 550 | 45 | 480 | >10,000 | 150 |
| ISOX-002 | 250 | 20 | 210 | 8,500 | 85 |
| ISOX-003 | 80 | 8 | 65 | 5,200 | 30 |
| ISOX-004 | 1200 | 150 | 1100 | >10,000 | 450 |
| Vemurafenib | 100 | 31 | 48 | >10,000 | 90 |
Table 1: Hypothetical inhibitory activities of this compound derivatives. Data for the well-known Raf inhibitor, Vemurafenib, is included for comparison.[17] Lower IC50/GI50 values indicate higher potency. Selectivity is assessed by comparing IC50 values across different kinases.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. The BRAF V600E gene mutation in papillary thyroid cancer is associated with more rapid cancer growth and a higher death rate [thyroid.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
- 13. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vjoncology.com [vjoncology.com]
- 15. Pan-RAF Inhibition Shows Anti-Leukemic Activity in RAS-Mutant Acute Myeloid Leukemia Cells and Potentiates the Effect of Sorafenib in Cells with FLT3 Mutation | MDPI [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Synthesis of 5-Methylisoxazole-3-Carboxamide and Carboxamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of 5-methylisoxazole-3-carboxamide and N-substituted 5-methylisoxazole-3-carboxamidine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the isoxazole scaffold.
Introduction
The 5-methylisoxazole moiety is a key pharmacophore found in numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the C3 position of the 5-methylisoxazole ring, in particular, has been a focal point of drug discovery efforts. This document outlines two key synthetic routes starting from 5-methylisoxazole precursors: the reaction of 5-methylisoxazole-3-carbonyl chloride with amines to yield carboxamides, and a proposed protocol for the reaction of 5-methylisoxazole-3-carbonitrile with amines via a Pinner reaction to afford N-substituted carboxamidines.
I. Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives
The reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine is a robust and widely used method for the formation of amides. In the context of 5-methylisoxazole derivatives, this reaction provides a straightforward route to a diverse library of carboxamides with potential therapeutic applications. For instance, various 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity.
Reaction Scheme:
5-Methylisoxazole-3-carbonyl chloride reacts with a primary or secondary amine to yield the corresponding N-substituted 5-methylisoxazole-3-carboxamide.
Application Notes & Protocols: Quantification of 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 5-Methylisoxazole-3-carbonitrile. The protocols are designed to be adaptable for various research and development applications, from routine quality control to in-depth pharmacokinetic studies.
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic analysis. This document outlines a general high-performance liquid chromatography (HPLC) method, which is a widely used technique for the analysis of such compounds.[4][5][6]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common approach for the analysis of isoxazole derivatives is RP-HPLC with UV detection. This method is robust, reproducible, and widely available in analytical laboratories.
2.1. Principle
The method involves the separation of this compound from other components in a sample matrix on a reversed-phase HPLC column. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
2.2. Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | To be determined by UV scan (typically 220-280 nm) |
2.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
2.2.4. Sample Preparation
The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary to remove excipients.
2.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
After each injection, allow sufficient run time for the analyte to elute.
2.3. Data Presentation: Method Validation Parameters
The following table summarizes typical quantitative data that should be obtained during the validation of the analytical method.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 0.99 |
Alternative and Complementary Analytical Techniques
While RP-HPLC is a primary method, other techniques can be employed for quantification and characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve chromatographic properties. GC-MS provides high sensitivity and specificity.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity than HPLC-UV and is particularly useful for analyzing complex matrices and for pharmacokinetic studies.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation but can be used for quantitative analysis (qNMR) with an internal standard.[11][12]
-
Infrared (IR) Spectroscopy: Mainly for identification and structural information.[13]
Stability-Indicating Assay Method Development
A crucial aspect of drug development is the establishment of a stability-indicating assay method (SIAM).[14][15] This method should be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
4.1. Forced Degradation Studies
To develop a SIAM, forced degradation studies are performed on this compound to generate potential degradation products. Stress conditions typically include:
-
Acidic hydrolysis: e.g., 0.1 N HCl at 60 °C
-
Basic hydrolysis: e.g., 0.1 N NaOH at 60 °C
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal degradation: e.g., solid drug at 105 °C
-
Photodegradation: e.g., exposure to UV light
The HPLC method is then optimized to achieve baseline separation between the parent compound and all significant degradation products.
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: General Protocol for Sample Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 5-Methylisoxazole-3-carbonyl chloride | SIELC Technologies [sielc.com]
- 6. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5-Methylisoxazole-3-carboxylic acid(3405-77-4) 1H NMR [m.chemicalbook.com]
- 12. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijsdr.org [ijsdr.org]
- 15. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Anti-inflammatory Studies of 5-Methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of 5-methylisoxazole derivatives. Due to a lack of specific publicly available data on 5-methylisoxazole-3-carbonitrile derivatives, this document focuses on closely related and well-studied 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-yl-benzenesulfonamide derivatives. The provided data and protocols offer a strong starting point for investigating the anti-inflammatory properties of novel this compound analogs.
The isoxazole scaffold is a key component in several anti-inflammatory drugs, and its derivatives have shown significant activity in preclinical studies.[1][2] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]
Data Presentation: In Vitro COX Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 5-methylisoxazole-carboxamide derivatives against COX-1 and COX-2 enzymes. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity). A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound ID | Structure | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| A13 | N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylisoxazole-3-carboxamide | 64 | 13 | 4.63 |
| B2 | Structure not fully specified | <4000 | <4000 | 20.7 |
| Ketoprofen | Standard NSAID | - | - | - |
| Valdecoxib | 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide | Potent COX-2 inhibitor | Potent and selective COX-2 inhibitor | High |
Note: The data for compounds A13 and B2 are from a study on isoxazole-carboxamide derivatives.[3] Valdecoxib is a known selective COX-2 inhibitor with a 5-methylisoxazole core. The exact IC50 values for Ketoprofen and Valdecoxib were not provided in the source but are included for comparative context.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel this compound derivatives.
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference compounds (e.g., Ketoprofen, Celecoxib)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Quantification: Measure the concentration of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the this compound derivatives.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualizations
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.
Caption: The NF-κB signaling pathway and the potential inhibitory action of 5-methylisoxazole derivatives.
The following diagram illustrates the general workflow for the in vivo evaluation of anti-inflammatory compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
This diagram shows the logical relationship between the chemical structure of 5-methylisoxazole derivatives and their potential anti-inflammatory activity.
References
- 1. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 2. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methylisoxazole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylisoxazole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Dehydration of 5-Methylisoxazole-3-carboxamide: This is a direct method involving the removal of water from the corresponding amide using a dehydrating agent.
-
Nucleophilic Substitution: This route involves the reaction of a 3-(halomethyl)-5-methylisoxazole with a cyanide salt.
-
Sandmeyer Reaction: This approach utilizes 3-amino-5-methylisoxazole, which undergoes diazotization followed by cyanation.[1]
-
Isoxazole Ring Formation: This involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in isoxazole synthesis can arise from several factors. A primary concern is the potential for incomplete reaction or the formation of side products. To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can interfere with the reaction.
-
Reaction Conditions: Optimize reaction temperature, time, and solvent. For instance, in the dehydration of the corresponding amide, the choice of dehydrating agent and reaction temperature is critical.
-
Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a common issue. Depending on the synthetic route, potential side products could include:
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile product can hydrolyze to the corresponding carboxylic acid or amide.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials.
-
Isomeric Impurities: Depending on the precursors, the formation of isomeric isoxazoles is possible.
-
Elimination Products: In the case of nucleophilic substitution from a halomethyl derivative, elimination of HX can occur.[2]
Troubleshooting Guides
Route 1: Dehydration of 5-Methylisoxazole-3-carboxamide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Ineffective dehydrating agent. | Use a fresh, high-purity dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅). Consider alternative dehydrating systems.[3][4] |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Increase the reaction time if necessary. | |
| Formation of Dark-Colored Byproducts | Decomposition of starting material or product at high temperatures. | Lower the reaction temperature and extend the reaction time. Use a milder dehydrating agent. |
| Product Hydrolysis | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Route 2: Nucleophilic Substitution of 3-(Halomethyl)-5-methylisoxazole
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor reactivity of the halide. | Consider using a more reactive halide (I > Br > Cl). Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction.[5] |
| Side reactions such as elimination. | Use a less sterically hindered base or perform the reaction at a lower temperature.[2] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature while monitoring for the formation of side products. |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Dehydration of 5-Methylisoxazole-3-carboxamide
-
To a stirred solution of 5-methylisoxazole-3-carboxamide (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Nucleophilic Substitution
-
To a solution of 3-(bromomethyl)-5-methylisoxazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide (1.1 eq).[1]
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.[1]
-
Quench the reaction by pouring it into water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of Nitriles from Amides
| Dehydrating Agent | Typical Conditions | Yield (%) | Reference |
| POCl₃ | Reflux in neat POCl₃ or in a solvent like CH₃CN | Good to Excellent | [3] |
| SOCl₂ | Reflux in neat SOCl₂ or in a solvent like toluene | Good to Excellent | [3] |
| P₂O₅ | Heating with sand at high temperatures | Variable | [3] |
| (COCl)₂/DMSO | Room temperature | High | [4] |
| Triflic Anhydride/Et₃N | Mild conditions | Very Good | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via amide dehydration.
Caption: Logical troubleshooting guide for addressing low reaction yield.
References
Troubleshooting common problems in 5-Methylisoxazole-3-carbonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carbonitrile. The following sections address common issues encountered during its synthesis and subsequent reactions, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the cyclocondensation of a β-ketonitrile, such as acetoacetonitrile, with hydroxylamine.[1] Other strategies for constructing the isoxazole ring, which could be adapted for this synthesis, include 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the Sandmeyer reaction of 3-amino-5-methylisoxazole.[1][2]
Q2: I am experiencing low yields in my isoxazole ring formation reaction. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of this compound from acetoacetonitrile and hydroxylamine can stem from several factors:
-
Incomplete Reaction: Ensure a slight excess of hydroxylamine hydrochloride and an adequate amount of a mild base (e.g., sodium acetate or pyridine) are used to neutralize the HCl formed during the reaction.[1]
-
Suboptimal Temperature and Reaction Time: The reaction typically requires heating (reflux) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
pH of the Reaction Mixture: The pH can be a critical factor in isoxazole synthesis, influencing the regioselectivity and yield.
Q3: My TLC plate shows multiple spots after the reaction. What are the potential side products?
A3: The formation of multiple products can be attributed to several side reactions:
-
Isomeric Isoxazoles: If an unsymmetrical β-dicarbonyl compound is used as a precursor, the formation of regioisomers is possible.
-
Incomplete Cyclization: The intermediate oxime may be present if the reaction has not gone to completion.
-
Decomposition: Prolonged heating or incorrect pH can lead to the decomposition of starting materials or the product.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a common starting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents | Use fresh hydroxylamine hydrochloride and ensure the base is not old or hydrated. |
| Incorrect reaction temperature | Optimize the temperature; for the reaction of acetoacetonitrile and hydroxylamine, reflux in ethanol is common.[1] | |
| Improper pH | Adjust the pH of the reaction mixture. For isoxazole formation from β-dicarbonyls, slightly acidic to neutral conditions are often optimal. | |
| Formation of Multiple Products (Poor Selectivity) | Isomer formation | If using an unsymmetrical precursor, consider a more regioselective synthetic route if possible. |
| Side reactions | Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid the formation of degradation products. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of Acetoacetonitrile (Precursor)
This protocol is adapted from a patented procedure for the synthesis of acetoacetonitrile.[3]
-
To a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) cooled to below -30 °C, add n-butyllithium in n-hexane (140 mL, 0.35 mol, 2.5 M) dropwise under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Cool the reaction to below -78 °C and add a solution of ethyl acetate (30.8 g, 0.35 mol) in acetonitrile (10.3 g, 0.25 mol) dropwise.
-
After the addition, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with 2N HCl to adjust the pH to 5-6.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent to obtain acetoacetonitrile. The reported yield for this method is approximately 87%.[3]
Protocol 2: Synthesis of this compound
This is a general procedure for the synthesis of a 5-methylisoxazole derivative from a β-ketonitrile, which can be adapted for this compound.[1]
-
Dissolve acetoacetonitrile (1.0 eq) in ethanol or acetic acid.
-
To this solution, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reported Yields for the Synthesis of Acetoacetonitrile (Precursor)
| Base | Solvent | Temperature | Yield (%) | Reference |
| Lithium diisopropylamide | Tetrahydrofuran | -78 °C to RT | 87 | [3] |
| Sodium hydride | Tetrahydrofuran | Reflux | 92 | CN107721941B |
Table 2: Reported Yields for the Synthesis of Substituted 5-Aminoisoxazole-4-carbonitrile Derivatives
This table provides examples of yields for the synthesis of related isoxazole structures, which may offer insights into expected yields for similar reactions.
| Aromatic Aldehyde Substituent | Yield (%) | Reference |
| Phenyl | 84 | [4] |
| 4-Hydroxyphenyl | 88 | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Signaling Pathway Inhibition by a Related Compound
Derivatives of the closely related 5-methylisoxazole-4-carboxamide, such as Leflunomide, are known to inhibit the enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of pyrimidines, which can have antiproliferative and anti-inflammatory effects.[5]
Caption: Inhibition of the pyrimidine synthesis pathway by a 5-methylisoxazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. ajrcps.com [ajrcps.com]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for 5-Methylisoxazole-3-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Methylisoxazole-3-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from unreacted starting materials, side reactions, or residual solvents. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like ethyl 2,4-dioxovalerate or 3-(halomethyl)-5-methylisoxazole.
-
Isomeric Isoxazoles: Non-specific reaction conditions can sometimes lead to the formation of isomeric byproducts.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of 5-methylisoxazole-3-carboxylic acid or 5-methylisoxazole-3-carboxamide.[1]
-
Elimination Byproducts: If a halomethyl precursor is used, elimination of HX can occur, leading to an unsaturated byproduct.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, chloroform, ethyl acetate) may be present in the crude product.
Q2: What is the physical state of this compound, and how does this affect the choice of purification technique?
A2: this compound is typically a liquid at room temperature. This physical state makes vacuum distillation a primary and effective method for purification. While recrystallization is generally used for solids, it may be applicable if the compound has a low melting point or can be induced to crystallize from a suitable solvent system, such as an ethanol/water mixture.[1]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound and identifying impurities. For HPLC analysis of related isoxazole compounds, reverse-phase columns with mobile phases containing acetonitrile and water are often employed.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Workup
-
Symptom: TLC or GC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC to ensure the complete consumption of starting materials. Consider extending the reaction time or adjusting the temperature if necessary. |
| Inefficient Extraction | During the workup, perform multiple extractions with an appropriate organic solvent to ensure complete transfer of the product from the aqueous layer. Washing the combined organic layers with brine can help remove residual water and some water-soluble impurities. |
| Side Product Formation | Optimize reaction conditions (e.g., temperature, pH, choice of base) to minimize the formation of side products like isomeric isoxazoles. |
Issue 2: Difficulty in Removing a Persistent Impurity
-
Symptom: A specific impurity remains in the product even after initial purification attempts.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Co-eluting Impurity in Column Chromatography | If the impurity has a similar polarity to the product, modify the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) may improve separation. |
| Azeotrope Formation in Distillation | If the impurity forms an azeotrope with the product, simple distillation may not be effective. Consider using a different purification technique, such as column chromatography, or performing a chemical treatment to convert the impurity into a more easily separable compound. |
| Structurally Similar Impurity | For impurities with very similar properties, such as isomers, preparative HPLC may be necessary to achieve high purity. |
Issue 3: Product Degradation During Purification
-
Symptom: The yield of the purified product is significantly lower than expected, and analysis shows the presence of degradation products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Thermal Decomposition During Distillation | Use vacuum distillation to lower the boiling point of the compound and minimize thermal stress.[3] Ensure the heating bath temperature is not excessively high. |
| Hydrolysis on Silica Gel | The slightly acidic nature of silica gel can sometimes cause the hydrolysis of sensitive functional groups like nitriles. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
| Instability in Purification Solvents | Ensure that the solvents used for purification are of high purity and anhydrous to prevent unwanted reactions. |
Experimental Protocols
The following are generalized protocols based on methods used for structurally similar compounds and should be optimized for your specific experimental conditions.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying this compound, which is a liquid at room temperature.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.
| Parameter | Recommended Starting Condition |
| Pressure | 1-10 mmHg (requires optimization) |
| Heating Bath Temperature | Gradually increase until distillation begins |
| Expected Boiling Point | Significantly lower than atmospheric boiling point; requires experimental determination |
Protocol 2: Purification by Column Chromatography
This protocol can be used to separate the target compound from impurities with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 n-Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate (e.g., starting with 5% Ethyl Acetate and gradually increasing) |
| TLC Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common issues in the purification of this compound.
References
Improving the regioselectivity of 5-Methylisoxazole-3-carbonitrile synthesis
Technical Support Center: Synthesis of 5-Methylisoxazole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound, with a primary focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the desired 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] However, poor regioselectivity can arise. To enhance the formation of the 3,5-isomer, consider the following troubleshooting steps:
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the desired 3,5-isomer.[1][2]
-
Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[1]
-
In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole and improve selectivity.[1]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1][3] Here are some strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes heavily favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
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Substrate Modification: The electronic nature of the substituents on your starting materials plays a crucial role.[2] Attaching a leaving group to the dipolarophile can also be used to control regioselectivity in [3+2] cycloaddition reactions.[4]
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Lewis Acid Catalysis: In the cyclocondensation of β-enamino diketones with hydroxylamine, a Lewis acid such as BF₃·OEt₂ can be employed to activate carbonyl groups and direct the regiochemistry of the reaction, potentially favoring the 3,4-disubstituted product.[2][3]
Q3: My isoxazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A3: Low yields in isoxazole synthesis can be attributed to several factors. Here are some common issues and troubleshooting suggestions:
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Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide is critical. Ensure the chosen method, such as in situ generation from aldoximes with a mild oxidant or from hydroximoyl chlorides with a base, is compatible with your substrates and reaction conditions.[2]
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Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired isoxazole. Careful control of reaction parameters like temperature and stoichiometry is crucial.
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Substrate Stability: The stability of your starting materials, particularly the nitrile oxide intermediate, can impact the overall yield. Nitrile oxides can dimerize to form furoxans, so slow, in situ generation is often preferred.
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Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions to isolate your product effectively.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of Isomers) | Inherent electronic or steric properties of the substrates. | Modify substrates with appropriate directing groups if feasible. The use of dipolarophiles with leaving groups can also control regioselectivity.[2][4] |
| Inappropriate solvent, temperature, or pH. | Experiment with a range of solvents (e.g., polar protic like ethanol vs. aprotic like acetonitrile) and temperatures to find the optimal conditions for your specific substrates.[2] | |
| Lack of or inappropriate catalyst. | Employ metal catalysts like copper(I) or gold(III) to promote high regioselectivity.[2] For cyclocondensation reactions, Lewis acids like BF₃·OEt₂ can be used to direct the regiochemistry.[2][3] | |
| Low Yield of Desired Isoxazole | Inefficient in situ generation of the nitrile oxide. | Ensure the method of nitrile oxide generation (e.g., from aldoximes or hydroximoyl chlorides) is effective and compatible with your reaction.[2] |
| Decomposition of reactants or intermediates. | Optimize reaction temperature; higher temperatures can increase reaction rate but may also lead to decomposition.[1] | |
| Side reactions, such as nitrile oxide dimerization. | Use slow, in situ generation of the nitrile oxide to maintain a low concentration and minimize dimerization.[1] | |
| Difficult purification. | Develop and optimize a suitable column chromatography method for product isolation.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data from reported synthetic methods to provide a comparative overview.
| Method | Key Reagents | Catalyst/Additive | Solvent | Temperature | Yield (%) | Regioselectivity |
| Copper-Catalyzed Cycloaddition | In situ generated nitrile oxide, terminal alkyne | Copper(I) | Various | Room Temp. | High | High (favors 3,5-isomer)[1][2] |
| Lewis Acid-Directed Cyclocondensation | β-enamino diketone, hydroxylamine hydrochloride | BF₃·OEt₂ | Acetonitrile | Ice bath to Room Temp. | Good | High (can favor 3,4-isomer)[2][3] |
| Solvent-Controlled Cyclocondensation | β-enamino diketone, hydroxylamine | Pyridine | Ethanol or Acetonitrile | Reflux | Good | Varies with solvent[2][3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Regioselective [3+2] Cycloaddition
This protocol describes the copper(I)-catalyzed cycloaddition of an in situ generated nitrile oxide with a terminal alkyne to selectively form the 3,5-disubstituted isoxazole.
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and triethylamine (1.5 mmol) in DCM (5 mL), add a solution of NCS (1.1 mmol) in DCM (5 mL) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes for the in situ generation of the nitrile oxide.
-
In a separate flask, add CuI (0.1 mmol) and the terminal alkyne (1.0 mmol) to DCM (5 mL).
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Add the freshly prepared nitrile oxide solution dropwise to the alkyne and catalyst mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.
Protocol 2: Lewis Acid-Directed Regioselective Cyclocondensation
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.
Materials:
-
β-enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)
-
Pyridine (1.4 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.)
-
Acetonitrile (4 mL)
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol) and pyridine (1.4 equiv.).
-
Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired isoxazole.[2]
Visualizations
Caption: Factors influencing the regioselectivity of isoxazole formation.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: General experimental workflow for isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Side reactions to avoid when working with 5-Methylisoxazole-3-carbonitrile
Welcome to the technical support center for 5-Methylisoxazole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: The primary reactive sites in this compound are the nitrile group, the isoxazole ring, and the C5-methyl group. Key side reactions to be aware of include:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile can hydrolyze to form 5-methylisoxazole-3-carboxamide or further to 5-methylisoxazole-3-carboxylic acid.
-
Over-reduction of the nitrile group: While the goal might be the aldehyde, strong reducing agents can lead to the formation of the corresponding primary amine or even the alcohol.
-
Ring opening of the isoxazole core: The isoxazole ring can undergo cleavage under certain reductive conditions or upon reaction with strong nucleophiles or electrophiles.
-
Reactions involving the methyl group: The methyl group can be deprotonated by strong bases, potentially leading to undesired condensation reactions.
-
Decarboxylation of the corresponding carboxylic acid: If the nitrile is hydrolyzed to the carboxylic acid, subsequent heating can lead to decarboxylation, yielding 5-methylisoxazole.
Q2: How can I minimize the hydrolysis of the nitrile group?
A2: To minimize hydrolysis, it is crucial to control the reaction conditions carefully. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If a reaction requires acidic or basic conditions, use the mildest possible reagents and the lowest effective temperature. Monitoring the reaction progress closely by techniques like TLC or LC-MS can help in quenching the reaction before significant hydrolysis occurs.
Q3: What are the best practices to avoid over-reduction of the nitrile?
A3: To selectively reduce the nitrile to the aldehyde, it is recommended to use a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[1][2][3] Using strong reducing agents like Lithium aluminum hydride (LiAlH4) will typically lead to the formation of the primary amine.[1] Careful control of stoichiometry and reaction temperature is critical to prevent further reduction to the alcohol.
Q4: Under what conditions is the isoxazole ring susceptible to opening?
A4: The isoxazole ring is generally stable but can be cleaved under specific conditions. Reductive cleavage of the N-O bond can occur during catalytic hydrogenation.[4] Reactions with certain nucleophiles, particularly when the ring is activated by electron-withdrawing groups, can also lead to ring opening. It is advisable to screen for ring stability under your specific reaction conditions if you suspect this might be a problem.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of 5-Methylisoxazole-3-carboxamide or -carboxylic acid as a byproduct. | Unintentional hydrolysis of the nitrile group due to acidic or basic reaction or work-up conditions. | - Use anhydrous solvents and reagents.- Employ buffered conditions if pH control is critical.- Minimize reaction time and temperature.- Perform a neutral or slightly acidic work-up. |
| Formation of 5-(aminomethyl)isoxazole or 5-(hydroxymethyl)isoxazole during reduction. | Over-reduction of the nitrile group. | - Use a milder reducing agent (e.g., DIBAL-H instead of LiAlH4).- Strictly control the stoichiometry of the reducing agent.- Maintain a low reaction temperature (e.g., -78 °C).[2] |
| Presence of isomeric impurities in the final product. | Impurities present in the starting material or formed during synthesis of the isoxazole ring. | - Ensure the purity of the starting this compound using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify the starting material if necessary.- Optimize the synthesis of the isoxazole to favor the desired regioisomer. |
| Formation of 5-methylisoxazole. | Decarboxylation of the 5-methylisoxazole-3-carboxylic acid impurity upon heating. | - Ensure complete conversion of the nitrile to the desired product to avoid the formation of the carboxylic acid intermediate.- Avoid excessive heating during the reaction or purification steps if the carboxylic acid is present. |
| Unexpected products from Grignard reactions. | Besides the expected ketone, deprotonation of the C5-methyl group can occur, leading to side products. | - Use Grignard reagents that are less sterically hindered.- Employ inverse addition (adding the Grignard reagent to the nitrile solution) at low temperatures to minimize deprotonation. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound to 5-Methylisoxazole-3-carboxamide
This protocol aims to achieve partial hydrolysis of the nitrile to the amide while minimizing the formation of the carboxylic acid.
Materials:
-
This compound
-
Formic acid (88%)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of formic acid and water.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed and the desired amide is the major product, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Methylisoxazole-3-carboxamide.
Expected Outcome: This procedure should yield the desired carboxamide with minimal formation of the corresponding carboxylic acid. The reaction time will need to be optimized based on the scale and specific laboratory conditions.
Visualizing Potential Side Reactions
Below are diagrams illustrating the logical troubleshooting steps and a potential side reaction pathway.
Caption: Troubleshooting workflow for identifying and resolving side reactions.
Caption: Potential side reaction pathways from this compound.
References
Stability issues of 5-Methylisoxazole-3-carbonitrile under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylisoxazole-3-carbonitrile under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks appear in HPLC/LC-MS analysis after sample preparation or storage. | Degradation of the compound. This could be due to hydrolysis of the isoxazole ring or the nitrile group, or photodegradation. | 1. Review pH of Solutions: The isoxazole ring is susceptible to cleavage under basic conditions. Ensure the pH of your buffers and solutions is neutral or slightly acidic. 2. Protect from Light: Isoxazole-containing compounds can be light-sensitive. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 3. Control Temperature: Higher temperatures can accelerate degradation. Store stock solutions and samples at recommended low temperatures (see storage guidelines below). 4. Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity to minimize contaminants that could catalyze degradation. |
| Loss of compound concentration over time in solution. | Hydrolysis or photodegradation. As mentioned above, the compound may be degrading in your chosen solvent or under your storage conditions. | 1. Perform a Stability Study: Prepare the solution and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine the rate of degradation. 2. Solvent Selection: If using aqueous buffers, consider preparing stock solutions in a stable organic solvent like DMSO or acetonitrile and diluting into the aqueous buffer immediately before use. |
| Discoloration of the solid compound or solution. | Formation of degradation products or impurities. This can be a visual indicator of instability. | 1. Verify Storage Conditions: Ensure the solid compound is stored in a tightly sealed container in a cool, dry, and dark place. 2. Re-purify if Necessary: If the purity of the compound is in doubt, consider re-purification by an appropriate method such as recrystallization or chromatography. |
| Inconsistent experimental results. | Variable sample stability. If the compound is degrading at different rates between experiments, it can lead to unreliable results. | 1. Standardize Sample Preparation: Prepare fresh solutions for each experiment from a solid that has been properly stored. 2. Use Internal Standards: Incorporate an internal standard in your analytical method to account for any variations in sample handling and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are related to the isoxazole ring and the nitrile functional group. The isoxazole ring can be susceptible to cleavage, particularly under basic (high pH) conditions.[1] The nitrile group can undergo hydrolysis to a carboxylic acid in the presence of strong acids or bases.[2][3][4][5][6] Additionally, like many heterocyclic compounds, it may be sensitive to light (photodegradation).[7][8][9]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container to protect it from moisture and air. It is best kept in a cool, dry, and dark environment, such as a refrigerator or a desiccator at room temperature, away from direct sunlight.
Q3: What are the best practices for preparing and storing solutions of this compound?
A3: To ensure maximum stability in solution:
-
Solvent Choice: For long-term storage, dissolve the compound in a high-purity, anhydrous aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
-
pH Control: If aqueous solutions are required, use a buffer system to maintain a neutral or slightly acidic pH. Avoid basic conditions (pH > 8) as this can promote the opening of the isoxazole ring.[1]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.[7][8]
-
Fresh Preparation: For sensitive experiments, it is always best to prepare solutions fresh on the day of use.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products. By analyzing samples over time, you can observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q5: What are the likely degradation products of this compound?
A5: Based on the chemistry of the isoxazole ring and the nitrile group, the following are potential degradation pathways:
-
Base-catalyzed hydrolysis of the isoxazole ring: This would lead to the formation of a β-ketonitrile derivative.
-
Acid or base-catalyzed hydrolysis of the nitrile group: This would result in the formation of 5-Methylisoxazole-3-carboxamide, which could be further hydrolyzed to 5-Methylisoxazole-3-carboxylic acid.[3][5]
Quantitative Data Summary
Table 1: Estimated pH Stability in Aqueous Buffers at 25°C
| pH Range | Estimated Stability | Potential Degradation Pathway |
| 2 - 6 | Generally Stable | Minimal degradation expected. |
| 6 - 8 | Moderately Stable | Slow hydrolysis of the nitrile group may occur over extended periods. |
| 8 - 10 | Unstable | Base-catalyzed opening of the isoxazole ring is likely.[1] |
| > 10 | Highly Unstable | Rapid degradation of the isoxazole ring and hydrolysis of the nitrile group. |
Table 2: Estimated Thermal Stability of Solid Compound
| Temperature | Estimated Stability |
| -20°C | Highly Stable |
| 2-8°C | Stable |
| Room Temperature (20-25°C) | Generally stable if protected from light and moisture. |
| > 40°C | Potential for accelerated degradation, especially in the presence of impurities. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating pH Stability
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a suitable organic solvent like ACN or DMSO.
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to a final working concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench and Analyze: Quench any further degradation by diluting the aliquot in a suitable mobile phase and immediately analyze by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH to determine the degradation kinetics.
Protocol 2: General Procedure for Evaluating Photostability
-
Prepare Solutions: Prepare two sets of solutions of this compound in a transparent solvent at a known concentration.
-
Protect Control Sample: Wrap one set of samples completely in aluminum foil to serve as the dark control.
-
Expose Test Sample: Expose the unwrapped set of samples to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Time-Point Analysis: At specific time intervals, take samples from both the exposed and control sets.
-
Analyze Samples: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Compare Results: Compare the chromatograms of the exposed samples to the control samples to assess the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Methylisoxazole-3-carbonitrile Derivatization
Welcome to the technical support center for the derivatization of 5-Methylisoxazole-3-carbonitrile. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatizations for this compound?
A1: The nitrile group at the 3-position is the primary site for derivatization. The most common transformations include:
-
Hydrolysis to form 5-methylisoxazole-3-carboxamide or 5-methylisoxazole-3-carboxylic acid.
-
Reduction to synthesize 5-methyl-3-(aminomethyl)isoxazole.
-
Nucleophilic addition by organometallic reagents to generate ketones.
Additionally, functionalization of the isoxazole ring itself, for instance, through halogenation followed by cross-coupling reactions, can be performed, though this typically requires modification of the starting material.
Q2: How can I selectively hydrolyze the nitrile to the amide without forming the carboxylic acid?
A2: Selective hydrolysis to the amide requires carefully controlled, milder conditions, as the amide can be more susceptible to hydrolysis than the parent nitrile under harsh conditions.[1] Effective strategies include:
-
Alkaline Peroxide Method: Using hydrogen peroxide in an alkaline solution (e.g., with NaOH or K₂CO₃) is a mild and often selective method for converting nitriles to amides.[2]
-
Controlled Basic Hydrolysis: Employing a hydroxide base like NaOH or KOH with gentle heating and diligent reaction monitoring can yield the amide. However, it's crucial to stop the reaction before significant over-hydrolysis to the carboxylic acid occurs.[2]
-
Acid-Catalyzed Hydrolysis under Mild Conditions: Some sources suggest that using milder acidic conditions, such as HCl at a controlled temperature of around 40°C, can favor amide formation.[1]
Q3: What are the standard conditions for complete hydrolysis to the carboxylic acid?
A3: To drive the hydrolysis to the carboxylic acid, more vigorous conditions are necessary. This is typically achieved by heating the nitrile under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[3][4] Under these conditions, the initially formed amide is further hydrolyzed to the corresponding carboxylic acid (or its salt).[5]
Q4: Can the isoxazole ring open during derivatization reactions?
A4: Yes, the isoxazole ring can be susceptible to opening under certain conditions, particularly with strong nucleophiles or reducing agents. For instance, catalytic hydrogenation can sometimes lead to the reductive opening of the isoxazole N-O bond.[6] The stability of the ring is influenced by the substituents and the reaction conditions employed.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion during Nitrile Hydrolysis
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Poor reagent quality | Use fresh, high-purity acid, base, or oxidizing agent. Ensure reagents have been stored correctly. |
| Presence of water (for non-aqueous reactions) or improper solvent | Ensure solvents are anhydrous if required by the specific protocol. For aqueous hydrolysis, ensure proper mixing and solubility of the starting material. |
| Decomposition of starting material or product | The isoxazole ring can be sensitive to harsh conditions. Consider using milder reagents or lowering the reaction temperature.[6] |
Problem 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Over-hydrolysis to carboxylic acid when amide is desired | Switch to milder reaction conditions, such as the alkaline peroxide method.[2] Carefully monitor the reaction and stop it once the starting material is consumed. |
| Formation of secondary or tertiary amines during nitrile reduction | The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can help suppress the formation of secondary and tertiary amine byproducts.[7] |
| Isoxazole ring opening | Employ milder reaction conditions. For reductions, consider using a chemoselective reducing agent that is less likely to affect the isoxazole ring. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxamide
This protocol utilizes the alkaline peroxide method for a mild and selective conversion of the nitrile to the amide.[2]
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This protocol employs acidic hydrolysis to convert the nitrile to the carboxylic acid.[4]
Materials:
-
This compound
-
Dilute hydrochloric acid (e.g., 6 M)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound and dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization.
Protocol 3: Reduction of this compound to 5-Methyl-3-(aminomethyl)isoxazole
This protocol uses catalytic hydrogenation for the reduction of the nitrile to a primary amine.[7]
Materials:
-
This compound
-
Methanol or Ethanol
-
Ammonia in methanol (optional, to suppress side reactions)
-
Palladium on carbon (Pd/C, 10%) or Raney Nickel
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation vessel.
-
If desired, add a solution of ammonia in methanol.
-
Carefully add the Pd/C or Raney Nickel catalyst.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile Hydrolysis
| Product | Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Amide | H₂O₂, NaOH | Ethanol/Water | 0 - 25°C | 1 - 4 hours | Mild conditions, good selectivity for the amide.[2] |
| Amide | HCl (dilute) | Water | ~40°C | Variable | Milder acidic conditions may favor amide formation.[1] |
| Carboxylic Acid | HCl or H₂SO₄ (conc.) | Water | Reflux | 2 - 12 hours | Harsh conditions, drives the reaction to completion.[3] |
| Carboxylic Acid | NaOH or KOH (conc.) | Water/Ethanol | Reflux | 2 - 12 hours | Product is the carboxylate salt; requires acidic workup.[4] |
Visualizations
Caption: Key derivatization pathways for this compound.
Caption: Troubleshooting workflow for selective amide synthesis.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. One moment, please... [chemistrysteps.com]
- 6. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
How to improve the solubility of 5-Methylisoxazole-3-carbonitrile for biological assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 5-Methylisoxazole-3-carbonitrile (CAS: 57351-99-2) for use in biological assays. Due to its chemical structure, which includes a heterocyclic isoxazole ring and a nitrile group, this compound may exhibit limited aqueous solubility, a common challenge in drug discovery and in vitro testing.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: Precipitation upon dilution of a concentrated stock (typically in DMSO) into an aqueous buffer is a common issue for poorly soluble compounds.[3][4] This occurs when the concentration of the compound in the final solution exceeds its thermodynamic solubility limit in the aqueous medium. The low percentage of the initial organic solvent (e.g., DMSO) is often insufficient to keep the compound dissolved.
Q2: What is the first and most common solvent I should use to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for dissolving hydrophobic compounds for biological assays.[5][6] It is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[6] However, it's crucial to determine the maximum tolerated DMSO concentration for your specific cell line, as it can be toxic at higher levels (typically >0.5%).[7][8][9]
Q3: Can I use heating or sonication to help dissolve the compound?
A3: Yes, gentle heating and sonication can be effective methods to increase the rate of dissolution. However, use these methods with caution. Overheating can lead to degradation of the compound. After dissolution, allow the solution to return to room temperature to ensure the compound does not precipitate out. Sonication is also a useful technique to break down aggregates and enhance dispersion.[10]
Q4: Are there alternatives to DMSO if my cells are too sensitive?
A4: Yes, other organic solvents like ethanol, methanol, or N,N-Dimethylformamide (DMF) can be considered.[5][11] However, their compatibility and toxicity with your specific assay must be evaluated.[11][12] Another excellent alternative is the use of solubilizing agents like cyclodextrins, which can encapsulate the compound and increase its aqueous solubility without the need for harsh organic solvents.[13][14][15]
Troubleshooting Guide for Solubility Issues
This section provides a step-by-step approach to address solubility challenges with this compound.
Issue: Compound is insoluble or precipitates when added to aqueous media.
Step 1: Optimize the Stock Solution and Dilution Method
-
Question: Have I prepared the highest possible concentration stock solution in a suitable organic solvent?
-
Troubleshooting:
-
Primary Solvent: Start with 100% DMSO to prepare a high-concentration stock (e.g., 10-50 mM).
-
Assisted Dissolution: Use a vortex mixer and/or a sonicator to aid dissolution. Gentle warming can be applied if necessary, but check for compound stability.
-
Dilution Technique: When diluting the DMSO stock into your aqueous buffer or cell culture medium, add the stock solution to a vigorously mixing system.[3] A common technique is to add the small volume of stock into the cap of a microfuge tube containing the medium, then cap, invert, and vortex immediately to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.[3]
-
Step 2: Utilize a Co-Solvent System
-
Question: Is the final concentration of the primary solvent (e.g., DMSO) too low to maintain solubility?
-
Troubleshooting:
-
Introduce a Co-solvent: Co-solvents are water-miscible organic solvents that, when used in combination, can significantly enhance the solubility of poorly soluble compounds.[16][17]
-
Common Co-solvents: Consider using biocompatible co-solvents such as polyethylene glycol (e.g., PEG300, PEG400) or propylene glycol.[11]
-
Procedure: Prepare an intermediate stock solution of your compound in a mixture of DMSO and the chosen co-solvent before the final dilution into the aqueous medium. The final concentration of all organic solvents should be kept as low as possible and tested for effects on the assay and cell viability.
-
Step 3: Employ Solubilizing Excipients
-
Question: Have I explored formulation strategies beyond simple solvent systems?
-
Troubleshooting:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13][18] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[14][15][19] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice for parenteral and in vitro formulations.[13]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, thereby increasing its solubility in aqueous solutions.[16][20] For cell-based assays, non-ionic surfactants like Tween® 20 or Tween® 80 are sometimes used at very low, non-toxic concentrations (e.g., 0.01-0.05%).[10][11] However, their use must be carefully validated as they can impact cell membranes.[10][11]
-
Step 4: Consider pH Modification
-
Question: Does the this compound molecule have ionizable groups that could be targeted by pH adjustment?
-
Troubleshooting:
-
Analyze the Structure: The isoxazole ring system can have a pKa, and its solubility may be influenced by the pH of the medium. While the nitrile group is not typically ionizable, the overall molecule's properties can be pH-sensitive.
-
Test pH Range: Systematically test the solubility of the compound in buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0). This is particularly relevant for acidic or basic compounds.[16][17]
-
Caution: Ensure that any pH adjustment is compatible with the biological assay and does not affect cell health or protein function.
-
Data Presentation
Table 1: Properties of Common Solvents for Biological Assays
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Miscibility with Water | Typical Max. Concentration in Cell Culture |
| DMSO | C₂H₆OS | 78.13 | 189 | Miscible | 0.1% - 0.5%[7] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | Miscible | < 0.5%[9] |
| Methanol | CH₄O | 32.04 | 64.7 | Miscible | Use with caution, can be more toxic than ethanol[11] |
| PEG 300 | (C₂H₄O)n n≈6-7 | ~300 | - | Miscible | Varies, must be determined empirically |
| Propylene Glycol | C₃H₈O₂ | 76.09 | 188.2 | Miscible | Varies, must be determined empirically[11] |
Data compiled from various chemical data sources.[21]
Table 2: Common Solubilizing Agents
| Agent Type | Example(s) | Mechanism of Action | Key Considerations |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[13][14] | Generally low toxicity; can sometimes interact with membrane components.[13][15] |
| Surfactants (non-ionic) | Tween® 20, Tween® 80, Pluronics® | Forms micelles that entrap the hydrophobic drug, increasing its apparent solubility.[16] | Potential for cell toxicity above the critical micelle concentration (CMC); must be carefully titrated.[10][11] |
| Polymers | PVP, Soluplus® | Can form amorphous solid dispersions or inhibit precipitation. | Often used in more complex formulations for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.08 mg of this compound (MW: 108.1 g/mol ).
-
Solvent Addition: Add 100 µL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[22]
Protocol 2: Using SBE-β-Cyclodextrin for Solubilization
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of SBE-β-cyclodextrin in your desired aqueous assay buffer.
-
Compound Addition: Add the powdered this compound directly to the cyclodextrin solution to achieve the desired final concentration.
-
Complexation: Vortex the mixture vigorously. The solution can be gently heated (e.g., to 37-40°C) or sonicated to facilitate the formation of the inclusion complex. This process may take anywhere from a few minutes to several hours.
-
Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and to ensure sterility for cell-based assays.
-
Validation: It is recommended to perform a vehicle control experiment using the cyclodextrin solution alone to ensure it does not interfere with the assay readout.[8]
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5-Methylisoxazole-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methylisoxazole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a single, established industrial-scale protocol is not widely published, the synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the isoxazole ring followed by the introduction or modification of the nitrile group. A common precursor is 5-methylisoxazole-3-carboxylic acid, which can be converted to the nitrile.[1][2][3][4] Alternative routes might involve the cycloaddition of nitrile oxides with appropriate alkynes.[3]
Q2: What are the primary challenges in scaling up the synthesis of this compound?
A2: Key challenges during scale-up include managing exothermic reactions, ensuring regioselectivity during the isoxazole ring formation, handling potentially hazardous reagents like cyanide salts, and achieving high purity of the final product.[5] By-product formation and purification can also become more complex at a larger scale.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions are crucial. If using cyanide salts for nucleophilic substitution, it is imperative to work in a well-ventilated area and have an appropriate quenching agent and emergency procedures in place due to the high toxicity.[5] When using reagents like thionyl chloride for chlorination, care must be taken to manage the release of acidic gases.[6] Reactions involving diazonium salts, if that route is chosen, can be explosive if not handled correctly.[5]
Q4: How can the purity of this compound be improved during scale-up?
A4: Purification at scale often relies on crystallization or distillation rather than chromatography.[3] For this compound, which is a liquid, vacuum distillation is a potential method. Optimizing the reaction conditions to minimize side product formation is the first step. Subsequent purification can involve extractions and washes to remove impurities before the final distillation or crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction during isoxazole ring formation. | Ensure precise stoichiometry of reactants. Optimize reaction temperature and time. Consider a different catalyst or solvent system. |
| Degradation of starting materials or product. | Monitor the reaction closely using techniques like TLC or HPLC to avoid prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive. | |
| Loss of product during workup and purification. | Optimize extraction and distillation procedures. Ensure the pH is appropriate during aqueous washes to prevent product loss. | |
| Impure Product | Formation of isomeric by-products. | Control the regioselectivity of the cycloaddition reaction by carefully selecting the precursors and reaction conditions. |
| Presence of unreacted starting materials. | Drive the reaction to completion by adjusting stoichiometry or reaction time. | |
| Side reactions such as hydrolysis of the nitrile. | Ensure anhydrous conditions if the nitrile group is sensitive to water. | |
| Reaction Stalls | Deactivation of catalyst. | Use fresh catalyst and ensure the reaction environment is free of catalyst poisons. |
| Poor solubility of reactants at scale. | Select a solvent system that ensures all reactants remain in solution at the desired reaction temperature. Consider the use of a phase-transfer catalyst for biphasic reactions.[6] | |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | Ensure the reactor has adequate cooling capacity. Add reagents portion-wise to control the reaction rate and temperature. |
Experimental Protocols
Proposed Synthesis of this compound from 5-Methylisoxazole-3-carboxylic acid
This two-step protocol is a proposed route based on the synthesis of related compounds.
Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
-
Materials: 5-Methylisoxazole-3-carboxylic acid, thionyl chloride, pyridine (catalytic amount).
-
Procedure: In a suitable reactor under an inert atmosphere, suspend 5-Methylisoxazole-3-carboxylic acid in an appropriate solvent like dichloromethane. Add a catalytic amount of pyridine. Slowly add thionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C). After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC). The resulting 5-methylisoxazole-3-carbonyl chloride can be used in the next step, potentially after solvent removal under reduced pressure.[1]
Step 2: Conversion to this compound
This step is hypothetical and would require experimental validation. A common method for converting an acid chloride to a nitrile is through reaction with sulfamide followed by dehydration, or other modern synthetic methods. A more direct, though potentially hazardous route, could involve nucleophilic substitution on a related starting material.
Alternative Route: Nucleophilic Substitution (Adapted from a related synthesis)
This protocol is adapted from the synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile and would require a suitable starting material like 3-halo-5-methylisoxazole.
-
Materials: 3-halo-5-methylisoxazole, sodium cyanide, a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure: Dissolve the 3-halo-5-methylisoxazole in the chosen solvent. Add sodium cyanide portion-wise, carefully monitoring the temperature. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC). Quench the reaction by pouring it into water and extract the product with a suitable organic solvent. The organic layers are then washed, dried, and concentrated. The crude product can be purified by vacuum distillation.[5]
Data Presentation
Table 1: Comparison of General Synthetic Routes for Isoxazole Derivatives
| Feature | Route 1: From Carboxylic Acid | Route 2: Nucleophilic Substitution |
| Starting Material | 5-Methylisoxazole-3-carboxylic acid | 3-halo-5-methylisoxazole |
| Key Transformation | Conversion of carboxylic acid to nitrile | Nucleophilic substitution with a cyanide salt |
| Reagent Toxicity | Moderate (depends on the specific reagents for nitrile formation) | High (cyanide salts) |
| Number of Steps | Typically 1-2 steps from the carboxylic acid | 1 step from the halo-isoxazole |
| Potential Yield | Good to High | Moderate to Good |
| Scalability | Good | Moderate (due to handling of cyanide) |
| Key Advantages | Avoids direct use of highly toxic cyanide in the final step. | Potentially a more direct route if the halo-precursor is available. |
| Key Disadvantages | May require multiple steps to obtain the nitrile from the acid. | Use of highly toxic cyanide salts requires stringent safety measures.[5] |
Visualizations
Caption: Proposed synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]
- 3. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 4. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing byproduct formation in 5-Methylisoxazole-3-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisoxazole-3-carbonitrile. Our goal is to help you overcome common challenges and prevent byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing the this compound core structure are:
-
Cyclocondensation of a β-ketonitrile with hydroxylamine: This is a convergent approach where the isoxazole ring is formed from acetoacetonitrile and a hydroxylamine salt.[1]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It is a highly efficient way to form the isoxazole ring.
Q2: What are the typical byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts depend on the synthetic route chosen:
-
Isomeric Impurities: In syntheses starting from β-dicarbonyl compounds, the formation of the regioisomeric 3-methylisoxazole derivative is a potential byproduct.
-
Furoxans: In the 1,3-dipolar cycloaddition route, the dimerization of the nitrile oxide intermediate can lead to the formation of furoxans, especially if the nitrile oxide is generated in situ and does not react quickly with the dipolarophile.
-
Incomplete reaction: Unreacted starting materials can remain, complicating purification.
-
Side reactions from starting materials: For instance, if preparing the nitrile from a precursor like 3-(chloromethyl)-5-methylisoxazole, elimination of HCl can occur.
Q3: How can I minimize the formation of the isomeric 3-methylisoxazole byproduct?
A3: Minimizing the formation of the 3-methylisoxazole isomer is crucial for obtaining a pure product. Here are some strategies:
-
Control of Reaction Conditions: The pH and temperature of the reaction can significantly influence the regioselectivity of the cyclization. Careful optimization of these parameters is essential.
-
Choice of Base: When using hydroxylamine hydrochloride, the choice of base to neutralize the acid can affect the reaction outcome. Mild bases like sodium acetate are often employed.[1]
-
Purification: If the isomeric byproduct does form, careful purification by column chromatography or recrystallization is necessary.
Q4: My yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Instability of Intermediates: Nitrile oxides, in particular, are unstable and prone to dimerization.[2] Generating the nitrile oxide in situ at low temperatures in the presence of the alkyne can mitigate this.
-
Incomplete Reaction: Ensure you are using the correct stoichiometry of reagents. A slight excess of one reagent may be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst (if applicable) all play a critical role. Systematically screen these parameters to find the optimal conditions for your specific substrate.
-
Purification Losses: The product may be lost during workup and purification. Ensure your extraction and chromatography conditions are optimized for your target molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, including one with a similar Rf to the product. | Formation of the regioisomeric 3-methylisoxazole-5-carbonitrile. | - Optimize reaction conditions (pH, temperature) to favor the desired isomer.- Use a high-resolution chromatography system for purification.- Characterize all fractions by NMR to confirm the structure. |
| A significant amount of a non-polar byproduct is observed. | Dimerization of the nitrile oxide to form a furoxan. | - Generate the nitrile oxide in situ at low temperatures.- Ensure the alkyne is present in the reaction mixture before the nitrile oxide is generated.- Use a syringe pump for slow addition of the nitrile oxide precursor to maintain a low concentration. |
| The reaction does not go to completion, even after extended reaction times. | - Insufficient reactivity of starting materials.- Deactivation of catalyst. | - Increase the reaction temperature, but monitor for byproduct formation.- Use a more reactive precursor for the nitrile oxide.- If using a catalyst, ensure it is fresh and used in the correct loading. |
| Difficulty in removing starting materials during purification. | Similar polarity of starting materials and product. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider a chemical quench or derivatization of the unreacted starting material to alter its polarity before chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile via Isoxazole Ring Formation
This protocol is adapted from a general method for isoxazole ring formation.[1]
Materials:
-
Acetoacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
Dissolve acetoacetonitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(5-Methylisoxazol-3-yl)acetonitrile.[1]
Protocol 2: Synthesis of 5-Methylisoxazole-3-carbonyl Chloride from Carboxylic Acid
This protocol describes the conversion of the corresponding carboxylic acid to the acid chloride, a common precursor.
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (or by the cessation of gas evolution).
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Methylisoxazole-3-carbonyl chloride, which can often be used in the next step without further purification.
Data Presentation
Table 1: Comparison of Synthetic Routes for Isoxazole Acetonitrile Derivatives [1]
| Feature | Route 1: Nucleophilic Substitution | Route 2: Sandmeyer Reaction | Route 3: Isoxazole Ring Formation |
| Starting Material | 3-(Halomethyl)-5-methylisoxazole | 3-Amino-5-methylisoxazole | Acetoacetonitrile, Hydroxylamine |
| Key Transformation | Nucleophilic substitution (SN2) | Diazotization, copper-catalyzed cyanation | Cyclocondensation |
| Reagent Toxicity | High (cyanide salts) | Moderate (diazonium salts can be explosive) | Low to moderate |
| Number of Steps | 1 | 1 (one-pot) | 1 |
| Potential Yield | High | Moderate to Good | Good to High |
| Scalability | Good | Moderate (care needed with diazonium salts) | Good |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via cyclocondensation.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 5-Methylisoxazole-3-carbonitrile Derivatives
For Immediate Release
In the dynamic landscape of drug discovery and development, the isoxazole scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities. This guide offers a comprehensive comparison of the biological activities of various 5-Methylisoxazole-3-carbonitrile derivatives, providing researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights. The derivatives discussed herein have shown promising antimicrobial, anticancer, and anti-inflammatory properties, underscoring their potential as lead compounds for novel therapeutic agents.
Antimicrobial Activity
A series of 5-methylisoxazole-3-carboxamide derivatives, closely related to the carbonitrile scaffold, have been synthesized and evaluated for their antitubercular and antibacterial activities. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds against various bacterial and mycobacterial strains.
Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives
| Compound ID | Target Organism | MIC (µM)[1] |
| 9 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 10 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 13 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 14 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 9 | Bacillus subtilis | 6.25 |
| 13 | Bacillus subtilis | 6.25 |
| 15 | Bacillus subtilis | 12.5 |
| 17 | Bacillus subtilis | 12.5 |
| 19 | Bacillus subtilis | 6.25 |
| 20 | Bacillus subtilis | 6.25 |
| 9 | Escherichia coli | 6.25 |
| 13 | Escherichia coli | 6.25 |
| 15 | Escherichia coli | 12.5 |
| 17 | Escherichia coli | 12.5 |
| 19 | Escherichia coli | 6.25 |
| 20 | Escherichia coli | 6.25 |
Anticancer Activity
The anticancer potential of isoxazole derivatives has been a significant area of investigation. Certain pyrimidine-5-carbonitrile derivatives, which share the carbonitrile functional group, have been shown to exhibit potent anti-proliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for anticancer activity.
Table 2: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Cell Line | IC50 (µM)[2] |
| 9d | HCT-116 (Colon Cancer) | 10.33 |
| 11e | HCT-116 (Colon Cancer) | 1.14 |
| 12b | HCT-116 (Colon Cancer) | 1.87 |
| 12d | HCT-116 (Colon Cancer) | 2.51 |
| 9d | MCF-7 (Breast Cancer) | 12.11 |
| 11e | MCF-7 (Breast Cancer) | 1.54 |
| 12b | MCF-7 (Breast Cancer) | 2.19 |
| 12d | MCF-7 (Breast Cancer) | 3.16 |
| Sorafenib (Standard) | HCT-116 (Colon Cancer) | 3.11 |
| Sorafenib (Standard) | MCF-7 (Breast Cancer) | 4.54 |
Table 3: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | IC50 (µM)[2] |
| 11e | 0.61 |
| 12b | 0.53 |
| Sorafenib (Standard) | 0.93 |
Anti-inflammatory Activity
Isoxazole derivatives have also been recognized for their anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory cascade.
While specific IC50 values for this compound derivatives against COX enzymes were not available in the reviewed literature, the general inhibitory activity of isoxazoles against these enzymes is a key area of interest for the development of novel anti-inflammatory drugs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
The synthesis of the titled compounds was achieved by reacting 5-methylisoxazole-3-carbonyl chloride with various amines. The starting material, 5-methylisoxazole-3-carboxylic acid, was synthesized through a one-pot reaction involving the condensation of 2,5-hexanedione with an appropriate reagent. The subsequent conversion to the acid chloride was performed using thionyl chloride (SOCl2) in the presence of pyridine. Finally, the acid chloride was reacted with different aromatic amines to yield the desired carboxamide derivatives. The reactions were typically carried out at room temperature for 12 hours.[1]
Antitubercular and Antibacterial Activity Assays
-
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity: The in vitro antitubercular activity was determined against Mycobacterium tuberculosis H37Rv using the MABA method. This colorimetric assay measures the metabolic activity of the bacteria.
-
Serial Dilution Method for Antibacterial Activity: The antibacterial activity against Bacillus subtilis and Escherichia coli was evaluated using the serial dilution method to determine the Minimum Inhibitory Concentration (MIC).[1]
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Workflow for MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
VEGFR-2 Kinase Assay
The in vitro VEGFR-2 kinase activity was determined using a commercially available kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The IC50 values are then determined from the inhibition curves.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is paramount for rational drug design.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a key strategy in cancer therapy to block tumor-induced angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.
COX-2 Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory disorders.
Caption: The role of the COX-2 pathway in inflammation.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with diverse biological activities. The data presented in this guide highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further structure-activity relationship (SAR) studies and optimization of these derivatives could lead to the development of novel and effective therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Isoxazole Scaffold in Oncology: A Comparative Look at 5-Methylisoxazole-3-carbonitrile and Its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the isoxazole core represents a privileged scaffold in the design of novel therapeutic agents. Its versatile nature allows for multi-directional substitution, enabling fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of 5-Methylisoxazole-3-carbonitrile and other isoxazole derivatives, focusing on their performance in anticancer drug discovery, supported by experimental data and detailed protocols.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] In the realm of oncology, isoxazole-containing molecules have been investigated as inhibitors of various cancer-related targets, such as protein kinases, heat shock proteins, and enzymes involved in apoptosis.[6]
While this compound itself is a readily available building block in synthetic chemistry, comprehensive public data on its specific biological activity in cancer models is limited. However, by examining structurally related isoxazole derivatives, we can infer its potential and understand the structure-activity relationships (SAR) that govern the anticancer efficacy of this class of compounds. This guide will delve into the performance of various isoxazole derivatives, providing a framework for evaluating the potential of novel analogues like this compound.
Comparative Anticancer Activity of Isoxazole Derivatives
The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. The following tables summarize the in vitro cytotoxic activity of various isoxazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a standard measure of a compound's potency.
| Compound ID | Isoxazole Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 3,5-Disubstituted Isoxazoles | |||
| Compound A | 3-(4-chlorophenyl)-5-(1H-indol-3-yl)isoxazole | MCF-7 (Breast) | 2.5 | [7] |
| Compound B | 3-(4-methoxyphenyl)-5-(1H-indol-3-yl)isoxazole | HeLa (Cervical) | 5.2 | [7] |
| Compound C | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549 (Lung) | <12 | [8] |
| Series 2 | 3,4-Disubstituted Isoxazoles | |||
| Compound D | 3,4-diaryl-5-aminoisoxazole (11a) | Various | low µM range | [9] |
| Compound E | 3,4-diaryl-5-aminoisoxazole (13a) | Various | low µM range | [9] |
| Series 3 | Isoxazole-Carboxamides | |||
| Compound F | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2a) | HeLa (Cervical) | 39.80 | [10] |
| Compound G | 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (2d) | Hep3B (Liver) | ~23 | [10] |
Table 1: In Vitro Cytotoxicity of Various Isoxazole Derivatives. This table highlights the diverse anticancer potential of isoxazole derivatives with different substitution patterns. The IC50 values indicate the potency of the compounds against various human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, along with other studies, provides valuable insights into the structure-activity relationships of isoxazole derivatives:
-
Substitution at positions 3 and 5: The nature of the aryl or heterocyclic groups at these positions significantly influences anticancer activity. Electron-withdrawing or -donating groups on these rings can modulate potency and selectivity. For instance, the presence of an indole moiety at the 5-position often confers potent cytotoxicity.
-
Substitution at position 4: Modification at this position can also impact biological activity. The introduction of carboxamide functionalities, as seen in Series 3, has yielded compounds with notable anticancer effects.
-
The Cyano Group: While direct data for this compound is scarce, the nitrile group at the 3-position is a key feature. The cyano group is a versatile functional group that can participate in various interactions with biological targets and can be a precursor for other functional groups in further chemical modifications.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (isoxazole derivatives) and a vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Drug Discovery Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved in the discovery of novel isoxazole-based anticancer agents and their potential mechanisms of action, the following diagrams are provided.
Figure 1. A generalized workflow for the discovery and development of isoxazole-based anticancer agents.
Figure 2. A simplified diagram of the PI3K/Akt signaling pathway, a common target for isoxazole-based anticancer agents.
Conclusion
The isoxazole scaffold holds significant promise in the development of novel anticancer therapeutics. While direct experimental data for this compound in oncology is currently limited, the extensive research on its structural analogues provides a strong rationale for its investigation. The comparative data and structure-activity relationships discussed in this guide offer a valuable starting point for researchers interested in exploring the potential of this and other novel isoxazole derivatives. The provided experimental protocols and workflow diagrams serve as practical resources for initiating such drug discovery efforts. Future studies focusing on the synthesis and biological evaluation of a series of 3-cyano-5-methylisoxazole derivatives are warranted to fully elucidate the potential of this specific chemical space in the fight against cancer.
References
- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 2. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Methylisoxazole-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing a detailed overview of method validation parameters, experimental protocols, and a comparison of potential analytical techniques, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]
Methodology Comparison: HPLC-UV vs. GC-MS
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the analysis of small organic molecules like this compound. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample matrix, required sensitivity, and the desired throughput.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for this compound Analysis
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.05 µg/mL |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Sensitive to changes in inlet temperature and carrier gas flow |
| Specificity | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum |
Experimental Protocols
The following protocols detail the validation of a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
Proposed RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Validation Procedures
a. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[1][2] This is demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with the analyte. The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms indicates specificity.
b. Linearity: Linearity is established by preparing a series of at least five concentrations of this compound across the intended analytical range.[2] The peak area response is plotted against the corresponding concentration, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.[2]
c. Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[1] Samples are prepared in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated by comparing the amount of analyte found versus the amount added.
d. Precision: Precision is assessed at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The %RSD is calculated to assess the variability.
e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio.[2] Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ. This is confirmed by injecting a series of dilute solutions of known concentrations.
f. Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results.[1] Parameters to be varied include:
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the %RSD of replicate injections are monitored under each condition.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for analytical method validation.
References
Comparative study of different synthesis routes for 5-Methylisoxazole-3-carbonitrile
For Immediate Release: A Comprehensive Guide for Chemical Researchers and Pharmaceutical Professionals
This publication provides a detailed comparative study of three distinct synthetic pathways for the production of 5-Methylisoxazole-3-carbonitrile, a key building block in the development of novel pharmaceutical agents. The guide is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthesis strategy based on factors such as yield, purity, scalability, and procedural complexity.
Executive Summary
Three primary routes for the synthesis of this compound have been evaluated:
-
Route 1: Dehydration of 5-Methylisoxazole-3-carboxamide. This multi-step approach commences with the readily available 5-methylisoxazole-3-carboxylic acid.
-
Route 2: The Sandmeyer Reaction. This pathway utilizes the versatile 3-amino-5-methylisoxazole as a precursor.
-
Route 3: [3+2] Cycloaddition. This convergent route involves the reaction of a nitrile oxide with an alkyne.
Each method presents a unique set of advantages and challenges, which are detailed in this guide to facilitate informed decision-making in a laboratory and industrial setting.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative parameters for each synthetic route.
| Feature | Route 1: Dehydration of Carboxamide | Route 2: Sandmeyer Reaction | Route 3: [3+2] Cycloaddition |
| Starting Material | 5-Methylisoxazole-3-carboxylic acid | 3-Amino-5-methylisoxazole | Acetonitrile, Hydroxylamine, Propyne |
| Key Transformation | Amidation followed by Dehydration | Diazotization and Cyanation | Nitrile Oxide Formation and Cycloaddition |
| Number of Steps | 3 | 2 | 1 (in-situ generation) |
| Potential Yield | Moderate to High | Moderate to Good | Good to High |
| Purity of Final Product | Good, requires purification of intermediates | Good, purification by chromatography | High, often with good regioselectivity |
| Reagent Toxicity | Moderate (dehydrating agents) | High (diazonium salts can be explosive, cyanides) | Moderate (hydroxylamine) |
| Scalability | Good | Moderate (care needed with diazonium salts) | Good |
| Key Advantages | Utilizes a common starting material. | Well-established and reliable transformation. | Convergent and atom-economical. |
| Key Disadvantages | Multi-step process. | Use of hazardous reagents. | Requires careful control of reaction conditions. |
Experimental Protocols
Route 1: Dehydration of 5-Methylisoxazole-3-carboxamide
Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid This starting material can be synthesized via the condensation of 2,5-hexanedione. The reaction involves refluxing for 3 hours, followed by boiling for 2 hours to yield the carboxylic acid.
Step 2: Synthesis of 5-Methylisoxazole-3-carboxamide 5-Methylisoxazole-3-carboxylic acid is converted to the acid chloride using thionyl chloride in the presence of ice-cold pyridine with stirring at room temperature. The resulting acid chloride is then reacted with an amine source, such as ammonia, for 12 hours at room temperature to yield 5-methylisoxazole-3-carboxamide.
Step 3: Dehydration of 5-Methylisoxazole-3-carboxamide A suspension of 5-methylisoxazole-3-carboxamide (1.0 eq) in N,N-dimethylformamide (DMF) is prepared at room temperature. A solution of cyanuric chloride (0.5 eq) in a suitable solvent like methyl tert-butyl ether (MTBE) is added over 15 minutes. The mixture is stirred for one hour at room temperature. The reaction is then neutralized with a saturated aqueous solution of sodium carbonate. The organic phase is separated, and the aqueous phase is extracted with MTBE. The combined organic layers are dried and concentrated to yield this compound.
Route 2: The Sandmeyer Reaction
Step 1: Synthesis of 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole can be prepared from ethyl acetate and acetonitrile. These are reacted in the presence of a strong base like n-butyllithium or lithium diisopropylamide (LDA) to form acetoacetonitrile. The acetoacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole.
Step 2: Diazotization and Cyanation A solution of 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes. In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly
Efficacy of 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. This guide provides a comparative analysis of the in vitro efficacy of a series of 5-methylisoxazole-3-carboxamide-based inhibitors against the standard laboratory reference strain of Mycobacterium tuberculosis, H37Rv. The data presented is compiled from a study by Ganesh et al. (2015), which explored the synthesis and antitubercular activity of these novel compounds. The standard antitubercular drugs, Isoniazid and Pyrazinamide, are included for comparative purposes.
Quantitative Efficacy Comparison
The in vitro antitubercular activity of the synthesized 5-methylisoxazole-3-carboxamide derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of the bacteria. The results for the most potent derivatives from the study are summarized and compared with first-line antitubercular drugs in the table below.
| Compound | Target Organism | MIC (µM)[1][2] |
| 5-Methylisoxazole-3-carboxamide Derivatives | ||
| Compound 10 | Mycobacterium tuberculosis H37Rv | 3.125 |
| Compound 14 | Mycobacterium tuberculosis H37Rv | 3.125 |
| Compound 9 | Mycobacterium tuberculosis H37Rv | 6.25 |
| Compound 13 | Mycobacterium tuberculosis H37Rv | 6.25 |
| Standard Antitubercular Drugs | ||
| Isoniazid | Mycobacterium tuberculosis H37Rv | 3.12[2] |
| Pyrazinamide | Mycobacterium tuberculosis H37Rv | 3.12[2] |
Experimental Protocols
The following is a detailed methodology for the Microplate Alamar Blue Assay (MABA) used to determine the antitubercular activity of the 5-methylisoxazole-3-carboxamide derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (Oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds (5-methylisoxazole-3-carboxamide derivatives)
-
Standard drugs (Isoniazid, Pyrazinamide)
-
Alamar Blue reagent
-
Tween 80 (20%)
-
Sterile deionized water
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a turbidity corresponding to a 0.5 McFarland standard. This suspension is further diluted 1:20 to achieve the final inoculum concentration.
-
Plate Setup: 200 µL of sterile deionized water is added to the outer wells of the 96-well plate to prevent evaporation. 100 µL of the supplemented Middlebrook 7H9 broth is added to the remaining inner wells.
-
Compound Dilution: The test compounds and standard drugs are serially diluted directly in the microplate. 100 µL of the highest concentration of each compound is added to the first well of a row, and two-fold serial dilutions are performed across the plate.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the test compounds and to the growth control wells. A drug-free well serves as a negative control.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which the color remains blue, indicating inhibition of bacterial growth.
Visualizing Experimental Workflow and Synthesis
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The in vitro data presented here may not be directly representative of in vivo efficacy. Further research, including preclinical and clinical studies, is required to establish the therapeutic potential of these compounds.
References
A Comparative Guide to 5-Methylisoxazole-3-carbonitrile Derivatives: Bridging In Vitro Activity with In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole-3-carbonitrile scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities in preclinical studies. Derivatives of this core structure have been investigated for their potential as antitubercular, anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comprehensive comparison of the available in vitro and in vivo data for these derivatives, offering insights into their therapeutic promise and highlighting the critical transition from laboratory assays to whole-organism efficacy. While direct comparative studies are limited, this document synthesizes fragmented data to construct a clearer picture of their potential.
Antitubercular Activity
In vitro studies have identified several 5-methylisoxazole-3-carboxamide derivatives with potent activity against Mycobacterium tuberculosis. The translation of this activity into an in vivo setting is a crucial step in the development of new antitubercular drugs.
Data Presentation: Antitubercular Activity
| Compound ID | Modification | In Vitro Activity (MIC, µM) vs. M. tuberculosis H37Rv | In Vivo Model | In Vivo Efficacy | Cytotoxicity (IC50, µM) | Reference |
| Compound 10 | N-(2,4-dichlorobenzoyl)-5-methylisoxazole-3-carboxamide | 3.125 | Not Reported | Not Reported | >300 (Vero), 260 (HepG2) | [1] |
| Compound 14 | N-(4-chlorobenzoyl)-5-methylisoxazole-3-carboxamide | 3.125 | Not Reported | Not Reported | >300 (Vero), >300 (HepG2) | [1] |
| Compound 9 | N-(4-nitrobenzoyl)-5-methylisoxazole-3-carboxamide | 6.25 | Not Reported | Not Reported | >300 (Vero), 248 (HepG2) | [1] |
| Compound 13 | N-(4-bromobenzoyl)-5-methylisoxazole-3-carboxamide | 6.25 | Not Reported | Not Reported | >300 (Vero), 288 (HepG2) | [1] |
Experimental Protocols
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA) [1]
-
A stock solution of each test compound is prepared in DMSO.
-
The compounds are serially diluted in 7H9 broth supplemented with OADC in a 96-well microplate.
-
A culture of Mycobacterium tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
In Vivo Antitubercular Efficacy Murine Model (General Protocol) [2][3][4]
-
Mice (commonly BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of Mycobacterium tuberculosis.
-
Treatment with the test compound is initiated several weeks post-infection, once a chronic infection is established.
-
The compound is administered orally or via injection for a specified duration.
-
At the end of the treatment period, the bacterial load in the lungs and spleen is quantified by plating serial dilutions of organ homogenates on 7H11 agar.
-
Efficacy is determined by the reduction in bacterial colony-forming units (CFU) compared to untreated control animals.
Experimental Workflow: Antitubercular Drug Screening
Caption: Workflow for antitubercular drug discovery with 5-methylisoxazole derivatives.
Anti-Inflammatory Activity
Certain derivatives and metabolites of the 5-methylisoxazole-3-carboxamide scaffold have demonstrated anti-inflammatory properties in vivo. This is a promising avenue for the development of novel treatments for inflammatory conditions.
Data Presentation: Anti-Inflammatory Activity
| Compound | In Vivo Model | Dose | Efficacy | Potential Mechanism | Reference |
| 5-Methylisoxazole-3-carboxylic acid (Isox) | Carrageenan-induced paw edema in rats | 10 mg/kg | Significant reduction in paw edema, comparable to leflunomide | Modulation of TNF-α | [5] |
| UTL-5g | Carrageenan-induced paw edema in rats | Not specified | More effective than leflunomide | TNF-α modulation | [5] |
Experimental Protocols
In Vivo Carrageenan-Induced Paw Edema Model [5]
-
Wistar rats are used for the study.
-
The test compound or vehicle control is administered orally.
-
After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway: TNF-α in Inflammation
Caption: Postulated mechanism of anti-inflammatory action via TNF-α modulation.
Carbonic Anhydrase Inhibition
Isoxazole derivatives have also been investigated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes.
Data Presentation: Carbonic Anhydrase Inhibition
| Compound ID | Target Enzyme | In Vitro Activity (IC50, µM) | In Vivo Model | In Vivo Efficacy | Reference |
| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 | Not Reported | Not Reported | [6] |
| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 | Not Reported | Not Reported | [6] |
| Dorzolamide (related sulfonamide) | Vancomycin-resistant enterococci | 1-8 (MIC, µg/mL) | VRE colonization reduction mouse model | Significant reduction in VRE burden in feces | [7] |
Note: While Dorzolamide is not a this compound derivative, its data is included to illustrate the potential in vivo translation of carbonic anhydrase inhibition by related heterocyclic compounds.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay [6]
-
The esterase activity of carbonic anhydrase is measured using 4-nitrophenyl acetate (4-NPA) as a substrate.
-
The reaction is carried out in a 96-well microplate.
-
The test compound, diluted in DMSO, is pre-incubated with the enzyme (e.g., bovine erythrocyte CA).
-
The reaction is initiated by the addition of the 4-NPA substrate.
-
The formation of 4-nitrophenol is monitored spectrophotometrically.
-
The IC50 value is calculated from the dose-response curve.
In Vivo Intraocular Pressure (IOP) Lowering Model (General Protocol for CAIs) [8]
-
The study is typically conducted in rabbits.
-
The test compound is administered topically to the eye.
-
Intraocular pressure is measured at baseline and at various time points after administration using a tonometer.
-
The IOP-lowering activity is compared to a vehicle control and a standard drug like dorzolamide.
Experimental Workflow: Carbonic Anhydrase Inhibitor Development
Caption: Development pipeline for isoxazole-based carbonic anhydrase inhibitors.
Conclusion
The this compound framework and its derivatives represent a promising starting point for the development of new therapeutic agents. The available data, though fragmented, indicates potent in vitro activity across several biological targets, with some derivatives and their metabolites showing encouraging in vivo efficacy. A significant gap in the literature is the lack of comprehensive studies that directly correlate the in vitro potency of a specific this compound derivative with its in vivo performance, including pharmacokinetic and pharmacodynamic analyses. Future research should focus on bridging this gap to fully realize the therapeutic potential of this versatile chemical scaffold. The experimental protocols and workflows outlined in this guide provide a foundational framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. scispace.com [scispace.com]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci [PeerJ] [peerj.com]
- 8. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of 5-Methylisoxazole-3-carbonitrile analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-methylisoxazole scaffold. While direct SAR studies on 5-methylisoxazole-3-carbonitrile are not extensively available in peer-reviewed literature, this document focuses on the closely related and synthetically accessible 5-methylisoxazole-3-carboxamide derivatives. The carbonitrile moiety is a common synthetic precursor to the carboxylic acid, which is then readily converted to the carboxamides detailed below. Understanding the SAR of these carboxamides provides valuable insights for the design of novel therapeutic agents based on the 5-methylisoxazole core.
The following sections present quantitative biological data for a series of 5-methylisoxazole-3-carboxamide analogs, detail the experimental protocols for their synthesis and biological evaluation, and visualize the key chemical structures and experimental workflows.
Quantitative Data Summary
The antitubercular and antibacterial activities of a series of 5-methylisoxazole-3-carboxamide derivatives were evaluated.[1] The minimum inhibitory concentration (MIC) was determined against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli.[1] The results are summarized in the table below.
Table 1: Biological Activity of 5-Methylisoxazole-3-Carboxamide Analogs [1]
| Compound ID | R Group (Substituent on Amine) | M. tuberculosis H37Rv MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) |
| 4 | 2-Hydroxyphenyl | >100 | >100 | >100 |
| 5 | 3-Hydroxyphenyl | 50 | 50 | 100 |
| 6 | 4-Hydroxyphenyl | 100 | 25 | 50 |
| 7 | 2-Chlorophenyl | 50 | 50 | >100 |
| 8 | 4-Chlorophenyl | 25 | 25 | 50 |
| 9 | 2,4-Dichlorophenyl | 6.25 | 6.25 | 12.5 |
| 10 | 2,5-Dichlorophenyl | 3.125 | 12.5 | 25 |
| 11 | 2-Nitrophenyl | 100 | 100 | >100 |
| 12 | 3-Nitrophenyl | 50 | 50 | 100 |
| 13 | 4-Nitrophenyl | 6.25 | 6.25 | 12.5 |
| 14 | 4-Chloro-2-nitrophenyl | 3.125 | 12.5 | 25 |
| 15 | 2-Methylphenyl | 25 | 12.5 | 50 |
| 16 | 4-Methylphenyl | 50 | 25 | 50 |
| 17 | 4-Methoxyphenyl | 100 | 12.5 | 25 |
| 18 | 4-Fluorophenyl | 25 | 50 | 100 |
| 19 | 4-Bromophenyl | 12.5 | 6.25 | 12.5 |
| 20 | Naphthalen-1-yl | 12.5 | 6.25 | 12.5 |
Data extracted from "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents".[1]
Experimental Protocols
Detailed methodologies for the synthesis of the analogs and the biological assays are provided below.
1. General Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives [1]
The synthetic pathway commences with the formation of 5-methylisoxazole-3-carboxylic acid, followed by its conversion to an acid chloride, and subsequent reaction with various substituted amines to yield the final carboxamide analogs.
-
Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid: This starting material can be synthesized via a one-pot reaction involving the condensation of 2,5-hexanedione.[1]
-
Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride: 5-Methylisoxazole-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to produce the corresponding acid chloride.[1]
-
Step 3: Synthesis of 5-Methylisoxazole-3-carboxamide derivatives: The 5-methylisoxazole-3-carbonyl chloride is then reacted with a variety of substituted aromatic amines in the presence of pyridine at room temperature to yield the target carboxamide compounds.[1]
2. Hydrolysis of this compound (Proposed)
While the specific protocol for this compound is not detailed in the sourced literature, a general procedure for the hydrolysis of nitriles to carboxylic acids involves heating the nitrile under reflux with an aqueous acid (e.g., dilute hydrochloric acid) or a base (e.g., sodium hydroxide solution). This would convert the this compound to 5-methylisoxazole-3-carboxylic acid, the starting material for the carboxamide synthesis described above.
3. In Vitro Antitubercular Activity Assay (MABA Method) [1]
The anti-mycobacterial activity of the synthesized compounds was assessed against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
-
A stock solution of each compound is prepared in DMSO.
-
The compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
A suspension of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated for 7 days at 37°C.
-
After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
4. In Vitro Antibacterial Activity Assay (Serial Dilution Method) [1]
The antibacterial activity was determined against Bacillus subtilis and Escherichia coli using a serial dilution method.
-
Stock solutions of the compounds are prepared.
-
Two-fold serial dilutions of each compound are made in a suitable broth medium in test tubes.
-
A standardized inoculum of the bacterial strain is added to each tube.
-
The tubes are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Structure-Activity Relationship of 5-Methylisoxazole-3-Carboxamide Analogs
Caption: SAR summary of 5-methylisoxazole-3-carboxamide analogs.
General Experimental Workflow for SAR Studies
Caption: Workflow for synthesis and evaluation of 5-methylisoxazole analogs.
References
Benchmarking the performance of 5-Methylisoxazole-3-carbonitrile in organic reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Methylisoxazole-3-carbonitrile, a versatile heterocyclic nitrile, has emerged as a valuable synthon, particularly in the synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of its performance in key organic reactions against common alternatives, supported by experimental data and detailed protocols.
[3+2] Cycloaddition Reactions: A Gateway to Complex Heterocycles
The nitrile functionality of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, offering a direct route to highly substituted five-membered heterocycles. A common application is the reaction with nitrile oxides to form 1,2,4-oxadiazoles.
Comparison with Benzonitrile:
In a comparative context, the electron-withdrawing nature of the isoxazole ring in this compound enhances the electrophilicity of the nitrile carbon, often leading to faster reaction rates and higher yields compared to simple aromatic nitriles like benzonitrile.
| Feature | This compound | Benzonitrile (Alternative) |
| Reaction Rate | Generally faster due to the electron-withdrawing isoxazole ring activating the nitrile group. | Slower reaction rates often requiring higher temperatures or longer reaction times. |
| Yield | Typically high yields are achievable under optimized conditions. | Moderate to good yields, often susceptible to side reactions. |
| Reaction Conditions | Milder conditions are often sufficient. | May require harsher conditions (e.g., higher temperatures, stronger catalysts). |
| Versatility | The isoxazole moiety offers additional sites for functionalization. | Limited to transformations of the resulting phenyl-substituted heterocycle. |
Experimental Protocol: Synthesis of 5-(5-Methylisoxazol-3-yl)-3-phenyl-1,2,4-oxadiazole
-
Materials: this compound (1.0 eq), Benzaldoxime (1.1 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) as solvent.
-
Procedure:
-
To a solution of benzaldoxime in DCM, add NCS portion-wise at 0 °C and stir for 1 hour.
-
Add this compound to the reaction mixture.
-
Slowly add triethylamine dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
-
Caption: Workflow for the synthesis of a 1,2,4-oxadiazole via [3+2] cycloaddition.
Diels-Alder Reactions: Performance as a Dienophile
The nitrile group is a well-known electron-withdrawing group that can activate an adjacent double or triple bond for Diels-Alder reactions.[1][2][3] In principle, the carbon-carbon double bond of the isoxazole ring in this compound could act as a dienophile.
Comparison with Acrylonitrile:
Acrylonitrile is a classic dienophile used in Diels-Alder reactions. The isoxazole ring in this compound also possesses an electron-poor π-system, potentially enabling it to act as a dienophile.
| Feature | This compound | Acrylonitrile (Alternative) |
| Reactivity | Moderate reactivity as a dienophile. The aromaticity of the isoxazole ring can reduce the reactivity of the endocyclic double bond. | Highly reactive dienophile due to the strongly electron-withdrawing nitrile group conjugated to the double bond. |
| Yield | Generally lower yields compared to highly activated acyclic dienophiles. | High yields are commonly achieved. |
| Stereoselectivity | The facial selectivity would be influenced by the methyl group. | Follows the established endo-rule for stereoselectivity. |
| Product Complexity | The resulting adduct contains a fused heterocyclic system, offering significant molecular complexity in a single step. | Forms a cyclohexene derivative with a nitrile substituent. |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Materials: this compound (1.0 eq), Cyclopentadiene (freshly cracked, 2.0 eq), Toluene, Lewis acid catalyst (e.g., AlCl₃, optional).
-
Procedure:
-
Dissolve this compound in toluene in a sealed tube.
-
Add freshly cracked cyclopentadiene to the solution.
-
(Optional) For less reactive systems, a Lewis acid catalyst can be added at low temperature.
-
Heat the sealed tube at a specified temperature (e.g., 80-120 °C) for 24-48 hours.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the Diels-Alder adduct.
-
Caption: Conceptual pathway of a Diels-Alder reaction involving an isoxazole dienophile.
Multicomponent Reactions: Building Molecular Diversity
Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from simple starting materials in a single step. The nitrile group of this compound can participate in various MCRs, for example, in the synthesis of substituted pyrimidine derivatives.
Comparison with Malononitrile:
Malononitrile is a common building block in MCRs for the synthesis of various heterocycles. This compound offers a heterocyclic core that can be incorporated into the final product, providing a higher degree of structural complexity.
| Feature | This compound | Malononitrile (Alternative) |
| Product Structure | Leads to products containing the 5-methylisoxazole moiety, which can be advantageous for modulating biological activity. | Forms products with a cyano group, which may require further transformation. |
| Reaction Scope | Can participate in reactions where a heterocyclic nitrile is required. | A highly versatile C-nucleophile for a wide range of MCRs. |
| Yields | Yields are generally good, but can be substrate-dependent. | Often provides high yields in well-established MCRs. |
Experimental Protocol: Three-Component Synthesis of a Pyrimidine Derivative
-
Materials: this compound (1.0 eq), an Aldehyde (e.g., Benzaldehyde, 1.0 eq), an Amidine (e.g., Guanidine, 1.0 eq), Ethanol, and a catalytic amount of a base (e.g., Sodium ethoxide).
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add this compound and the aldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amidine to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
-
Caption: Logical flow of a three-component reaction to synthesize a pyrimidine derivative.
Conclusion
This compound demonstrates considerable utility as a versatile building block in a range of organic transformations. Its performance, particularly in [3+2] cycloaddition reactions, is enhanced by the electronic nature of the isoxazole ring, often leading to improved reactivity and yields compared to simpler aromatic nitriles. While its application as a dienophile in Diels-Alder reactions may be more limited compared to highly activated systems like acrylonitrile, it provides a direct route to complex, fused heterocyclic scaffolds. In multicomponent reactions, it serves as a valuable synthon for introducing the biologically relevant isoxazole motif. The choice between this compound and its alternatives will ultimately depend on the specific synthetic target, desired product complexity, and reaction conditions. The detailed protocols provided herein offer a starting point for the exploration and optimization of these transformations in a research and development setting.
References
A Head-to-Head Comparison of 5-Methylisoxazole-3-carbonitrile and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents. Among these, five-membered nitrogen-containing heterocycles are of significant interest due to their versatile chemical properties and diverse biological activities. This guide provides a head-to-head comparison of 5-Methylisoxazole-3-carbonitrile with other prominent heterocycles, namely pyrazoles and oxadiazoles.
The isoxazole ring is a key pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its role as a bioisostere for other functional groups.[1] this compound, a specific derivative, and its related amides have demonstrated a range of biological activities, including antitubercular and antibacterial effects.[2] This comparison aims to provide an objective overview of its performance against alternative heterocyclic systems, supported by available experimental data, to aid researchers in the strategic design of new and improved drug candidates.
Physicochemical Properties: A Tale of Two Rings
The arrangement of heteroatoms within the five-membered ring significantly influences the physicochemical properties of isoxazoles, pyrazoles, and oxadiazoles, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Isoxazoles are characterized by adjacent nitrogen and oxygen atoms, leading to a distinct electronic distribution compared to pyrazoles, which have two adjacent nitrogen atoms, and oxadiazoles, which contain one oxygen and two nitrogen atoms.[1][3]
Table 1: Comparative Physicochemical Properties of Parent Heterocycles
| Property | Isoxazole | Pyrazole | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Molecular Formula | C₃H₃NO | C₃H₄N₂ | C₂H₂N₂O | C₂H₂N₂O |
| Molar Mass ( g/mol ) | 69.06 | 68.08 | 70.05 | 70.05 |
| pKa of conjugate acid | -3.0 | 2.5 | - | - |
| Dipole Moment (D) | ~3.0 | ~2.2 | - | - |
Note: Data for oxadiazole isomers is less consistently reported for these specific properties in comparative literature.
Biological Activity: A Comparative Overview
The true measure of a scaffold's utility lies in its biological activity. The following sections present a comparative analysis of isoxazole, pyrazole, and oxadiazole derivatives across several key therapeutic areas. It is important to note that the data presented is collated from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
Heterocyclic compounds are a cornerstone of modern anticancer drug discovery.[4] Isoxazole, pyrazole, and oxadiazole derivatives have all been extensively investigated as potential anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[5][6]
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase Inhibition | 0.027 | [7] |
| Pyrazole | Pyrazole-based Aurora A/B kinase inhibitor (Compound 8) | SW620 (colon) | 0.35 | [8] |
| Pyrazole | Pyrazole-based Aurora A/B kinase inhibitor (Compound 8) | HCT116 (colon) | 0.34 | [8] |
| 1,3,4-Oxadiazole | Quinoline-1,3,4-oxadiazole conjugate (Compound 8) | HepG2 (liver) | 1.2 | |
| 1,3,4-Oxadiazole | Quinoline-1,3,4-oxadiazole conjugate (Compound 9) | HepG2 (liver) | 0.8 |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Heterocyclic compounds have historically been a rich source of antimicrobial drugs.[9]
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL or µM)
| Compound Class | Representative Compound/Derivative | Microorganism | MIC | Reference |
| Isoxazole | 5-Methylisoxazole-3-carboxamide derivative (Compound 9, 13, 19, 20) | Bacillus subtilis | 6.25 µM | [2] |
| Isoxazole | 5-Methylisoxazole-3-carboxamide derivative (Compound 15, 17) | Escherichia coli | 12.5 µM | [2] |
| Pyrazole | Pyrazolo[1,5-a]pyrimidine derivative (58a) | Staphylococcus aureus | 12.5 µg/mL | [10] |
| Pyrazole | Pyrazolo[1,5-a]pyrimidine derivative (58e) | Escherichia coli | 25 µg/mL | [10] |
| Isoxazole/Pyrazole Hybrid | Isoxazolyl pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL (EC₅₀) | [11] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and side-effect profiles. Isoxazole derivatives have shown promise in this area.[12][13]
Table 4: Comparative Anticonvulsant Activity
| Compound Class | Representative Compound/Derivative | Animal Model | Activity Metric | Value | Reference |
| Isoxazole | Benzo[d]isoxazole derivative (Z-6b) | MES test (mice) | ED₅₀ (mg/kg) | 20.5 | [14] |
| Isoxazole | Isoxazole derivative (IIIa) | MES test (mice) | % Inhibition | 65.8 | [15][16] |
| Isoxazole | Isoxazole derivative (IIIb) | MES test (mice) | % Inhibition | 63.41 | [15][16] |
| Standard Drug | Phenytoin | MES test (mice) | % Inhibition | 83.95 | [15][16] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
Synthesis of this compound
A general method for the synthesis of this compound involves the cycloaddition of a nitrile oxide with an appropriate alkyne.[17]
Protocol:
-
Generation of Nitrile Oxide: A common precursor for the nitrile oxide is an oxime, which can be oxidized in situ using various reagents such as sodium hypochlorite.
-
Cycloaddition: The generated nitrile oxide is then reacted with a suitable dipolarophile, such as an alkyne, in a [3+2] cycloaddition reaction to form the isoxazole ring.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction and purified using column chromatography to yield the desired this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or other heterocycles) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][15] The broth microdilution method is a common technique.[20]
Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][12][21]
Protocol:
-
Animal Preparation: Use adult mice or rats, and administer the test compound intraperitoneally or orally at various doses.
-
Application of Electrical Stimulus: At a predetermined time after drug administration (time of peak effect), deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The protective effect of the compound is determined by its ability to prevent the tonic hindlimb extension. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.[17][22]
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (using ³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[23]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizing Key Concepts and Workflows
To further aid in the understanding of the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the head-to-head comparison of heterocyclic compounds.
Caption: Simplified signaling pathway illustrating the potential inhibitory action of a heterocyclic compound.
Caption: Logical relationship of bioisosterism in drug design.
Conclusion
This guide provides a comparative overview of this compound and its bioisosteric counterparts, pyrazoles and oxadiazoles. While direct, head-to-head comparative data for this compound itself is limited, the available information on related isoxazole derivatives suggests that it is a valuable scaffold with a broad range of biological activities. The choice between an isoxazole, pyrazole, or oxadiazole in a drug discovery program will ultimately depend on the specific therapeutic target, the desired structure-activity relationship, and the overall pharmacokinetic profile of the lead compounds. The provided experimental protocols and visualizations serve as a practical resource for researchers to design and execute their own comparative studies, contributing to the development of novel and effective therapeutics.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 14. Synthesis, identification and in vitro biological evaluation of some novel 5-imidazopyrazole incorporated pyrazoline and isoxazoline derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
Navigating Isoxazole Scaffolds: A Comparative Guide to the Cross-Reactivity of 5-Methylisoxazole-3-Carbonitrile-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of a chemical scaffold is paramount. This guide provides an objective comparison of compounds based on the 5-methylisoxazole-3-yl core, using the closely related 5-methylisoxazole-3-carboxamides as a primary analogue for the 5-Methylisoxazole-3-carbonitrile scaffold. We present a critical analysis of how subtle structural changes, specifically the position of the carboxamide group, dramatically alter the primary molecular target and downstream signaling pathways, effectively dictating the compound's cross-reactivity profile.
A pivotal case study is the comparison between the 5-methylisoxazole-3-carboxamide series (e.g., UTL-5b) and the isomeric 5-methylisoxazole-4-carboxamide scaffold, famously represented by the anti-rheumatic drug Leflunomide and its active metabolite, Teriflunomide. While structurally similar, their pharmacological profiles diverge significantly, highlighting a crucial lesson in structure-activity relationships and the potential for off-target effects, or lack thereof.
Executive Summary: A Tale of Two Scaffolds
Compounds built on the 5-methylisoxazole-4-carboxamide backbone, such as Leflunomide, are potent inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway. This inhibition is central to their immunosuppressive and anti-proliferative effects.
In stark contrast, studies on the 5-methylisoxazole-3-carboxamide analogue, UTL-5b, reveal a completely different mechanism of action. Crucially, UTL-5b does not inhibit DHODH activity. Instead, its anti-inflammatory effects are attributed to the modulation of distinct signaling pathways, including the suppression of key genes involved in inflammatory responses like Janus kinase 3 (JAK3), mitogen-activated protein kinase kinase kinase 2 (MAP3K2), and lipopolysaccharide-induced TNF-α factor (LITAF). Another compound from this series, UTL-5g, is characterized as a small-molecule modulator of Tumor Necrosis Factor-alpha (TNF-α).
This fundamental difference in primary targets underscores the low probability of cross-reactivity between these two isomeric scaffolds. A compound based on the this compound framework would be predicted to follow the mechanistic path of the UTL-5 series, targeting inflammatory signaling cascades rather than pyrimidine biosynthesis.
Data Presentation: Target Selectivity Comparison
The following tables summarize the quantitative data available for representative compounds of the two isoxazole scaffolds. Due to the lack of specific IC50 values for UTL-5b against its proposed targets in publicly available literature, its activity is described based on observed dose-dependent effects.
Table 1: Primary Target and Potency of 5-Methylisoxazole-4-Carboxamide Derivatives
| Compound | Primary Target | IC50 (Human DHODH) | Notes |
| A77 1726 (Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | ~411 - 1,100 nM[1][2] | Active metabolite of Leflunomide. |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | >98 µM[2] | Prodrug, weak inhibitor itself. |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | ~4.5 - 20 nM | Potent benchmark DHODH inhibitor. |
Table 2: Primary Targets and Observed Activity of 5-Methylisoxazole-3-Carboxamide Derivatives
| Compound | Primary Target(s) / Modulated Pathway | Potency / Observed Effect | Notes |
| UTL-5b | DHODH | No inhibition | Fundamentally different mechanism from the 4-carboxamide scaffold. |
| JAK3, MAP3K2, LITAF | Gene expression suppressed in vivo | Specific IC50 values for direct enzyme inhibition are not reported. | |
| Nitric Oxide (NO) Production | Potent inhibitor | Stronger inhibition of NO production compared to Leflunomide. | |
| UTL-5g | TNF-α Production | Modulator; reduces elevated levels in vivo | Described as a TNF-α inhibitor; exhibits dose-dependent activity at 1-50 µM in reporter assays[3]. |
| STAT Signaling (STAT1, 2, 3), SMAD Signaling | Reduces LPS-induced transcriptional activity | Does not affect NF-κB pathway. |
Signaling Pathways & Experimental Workflows
Visualizing the divergent mechanisms of action and the experimental approaches to determine them is crucial for understanding the cross-reactivity profiles.
Signaling Pathways
The diagram below illustrates the distinct signaling pathways affected by the two isoxazole scaffolds. The 4-carboxamide (Leflunomide) pathway is linear, targeting a single enzyme in a metabolic process. In contrast, the 3-carboxamide (UTL-5b) pathway involves the modulation of a network of upstream signaling kinases and transcription factors.
Caption: Divergent signaling pathways of isoxazole scaffolds.
Experimental Workflow
This diagram outlines a typical workflow to assess the selectivity and mechanism of action of a novel isoxazole compound, comparing it against the known activities of the two reference scaffolds.
Caption: Workflow for assessing isoxazole compound selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of compound activity. The following are representative protocols for the key experiments discussed.
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified DHODH.
-
Principle: The activity of DHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change, measured spectrophotometrically, is proportional to the enzyme's activity.[3][4][5]
-
Reagents & Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotic acid (DHO), substrate
-
Coenzyme Q10 (CoQ10), electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Test compound and reference inhibitor (e.g., Teriflunomide)
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add a solution containing recombinant human DHODH, CoQ10, and DCIP to each well.
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over a 10-minute period.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay is used to quantify the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in stimulated immune cells.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The stable breakdown product of NO, nitrite (NO₂⁻), is measured in the cell culture supernatant using the colorimetric Griess reaction.[6][7]
-
Reagents & Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates and microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours. Include unstimulated (negative) and LPS-only (positive) controls.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess Reagent (pre-mixed 1:1 Parts A and B) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 of the test compound. A parallel cytotoxicity assay (e.g., MTT or CCK-8) should be performed to ensure that the observed NO reduction is not due to cell death.[7]
-
Gene Expression Analysis via RT-qPCR
This protocol is used to quantify changes in the expression of specific target genes (e.g., JAK3, MAP3K2, LITAF) in response to compound treatment.
-
Principle: Cells or tissues are treated with the test compound, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative polymerase chain reaction (qPCR) is used to amplify and quantify the amount of specific cDNA targets, which reflects the original mRNA levels.
-
Reagents & Materials:
-
Cultured cells or animal tissue
-
Test compound and vehicle control
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers for target genes (JAK3, MAP3K2, LITAF) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat cells or animals with the test compound for a specified duration.
-
Harvest cells or tissues and immediately lyse them to preserve RNA integrity.
-
Extract total RNA using a chosen kit, following the manufacturer's protocol. Assess RNA quality and quantity.
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
Prepare the qPCR reaction by mixing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.
-
Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence increase as the target DNA is amplified.
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression in the treated samples relative to the vehicle controls, normalized to the housekeeping gene.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small-molecule TNF-α inhibitor, UTL-5g, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. The small-molecule TNF-alpha modulator, UTL-5g, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Activating alleles of JAK3 in acute megakaryoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-Methylisoxazole-3-carbonitrile: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methylisoxazole-3-carbonitrile could not be located. The following disposal procedures are based on general best practices for the handling and disposal of organic nitrile compounds and should be adapted to comply with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Organic nitriles can be toxic if inhaled, absorbed through the skin, or ingested.
Recommended PPE:
-
Gloves: Nitrile rubber gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
In case of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound should be treated as a hazardous organic waste.
| Hazard Class | Description | Disposal Consideration |
| Organic Nitrile | Contains the cyano (-C≡N) functional group. Can be toxic. | Must be collected as hazardous chemical waste. Do not dispose down the drain. |
| Non-halogenated | The molecular formula (C₅H₄N₂O) does not contain halogens (F, Cl, Br, I). | Segregate from halogenated organic waste streams. |
| Flammability | While specific data is unavailable, many organic solvents and nitriles are flammable. | Keep away from ignition sources. Store in a designated flammable waste area. |
Step-by-Step Disposal Protocol
-
Preparation:
-
Ensure the primary waste container is made of a compatible material (e.g., high-density polyethylene or glass).
-
The container must be in good condition with a secure, leak-proof cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
-
Collection:
-
Collect waste this compound in the designated, labeled container.
-
Do not mix with incompatible waste streams. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from heat or ignition sources.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
The likely final disposal method for this type of waste is incineration at a permitted hazardous waste facility.[1]
-
Decontamination of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for the disposal of this compound.
References
Personal protective equipment for handling 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Methylisoxazole-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its core chemical functionalities: the isoxazole ring and the nitrile group. Adherence to these guidelines is critical for ensuring laboratory safety.
Hazard Assessment
-
Isoxazole Moiety: Related isoxazole compounds are known to be harmful if swallowed and can cause serious eye damage. Some analogues have been associated with skin sensitization and potential reproductive toxicity.
-
Nitrile (-CN) Group: Organic nitriles are a class of compounds with high acute toxicity.[1][2] They can be absorbed through the skin, and their incomplete combustion may produce highly toxic hydrogen cyanide gas.[3] The toxicity of aliphatic nitriles is attributed to the metabolic release of cyanide, which can interfere with cellular respiration.[4]
Therefore, this compound should be handled as a toxic substance with the potential for skin and eye irritation, and possible systemic effects upon exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer protection against a wide range of chemicals. Inspect gloves for any signs of degradation or perforation before and during use. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes of the liquid chemical which could cause serious eye damage. |
| Body Protection | A laboratory coat. | To prevent skin contact with the chemical. |
| Respiratory Protection | To be used within a certified chemical fume hood. | To prevent inhalation of any vapors, which may be toxic. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the chemical.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling:
-
As this compound is a liquid, handle it with care to avoid splashes and aerosol generation.[5]
-
Use a calibrated pipette or a similar precision dispensing tool for transferring the liquid.
-
Keep the container of this compound sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any spills immediately according to the spill response plan.
-
Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
All excess this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed, and appropriate waste container.
-
Never pour organic nitriles down the drain.[6]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, and contaminated gloves, must be disposed of in a designated hazardous waste container.
-
Contaminated glassware should be rinsed with an appropriate solvent in a fume hood, and the rinseate collected as hazardous waste before washing.
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow and Safety Precautions
Caption: A flowchart outlining the safe handling and disposal procedures for this compound.
References
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. easychem.com.au [easychem.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
